molecular formula C4H9NO2 B1383057 H-DL-Abu-OH-d6 CAS No. 350820-17-6

H-DL-Abu-OH-d6

货号: B1383057
CAS 编号: 350820-17-6
分子量: 109.16 g/mol
InChI 键: QWCKQJZIFLGMSD-LIDOUZCJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

H-DL-Abu-OH-d6 is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 109.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-LIDOUZCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H-DL-Abu-OH-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Applications and Methodologies Involving H-DL-Abu-OH-d6

This technical guide provides a comprehensive overview of this compound, a deuterated form of DL-2-aminobutyric acid, for researchers, scientists, and drug development professionals. The document details its primary application as an internal standard in analytical chemistry, presents relevant metabolic pathways, and offers a generalized experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS).

Core Concepts and Applications

This compound, also known as DL-2-Aminobutyric-d6 acid, is a stable isotope-labeled version of the non-proteinogenic amino acid, DL-2-aminobutyric acid. The six deuterium (B1214612) atoms replace hydrogen atoms, resulting in a molecule with a higher molecular weight but nearly identical chemical properties to its non-deuterated counterpart. This characteristic makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based techniques.[1][2]

The primary application of this compound is to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection, thereby improving the accuracy and precision of quantification of DL-2-aminobutyric acid and related compounds in complex biological matrices.[1][2] The non-deuterated form, DL-2-aminobutyric acid, is of interest in neuroscience research as it is a derivative of alanine (B10760859) and is studied for its potential role as a neurotransmitter and its involvement in the central nervous system.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 350820-17-6[5]
Molecular Formula C4H3D6NO2[5]
Molecular Weight 109.16 g/mol [5]
IUPAC Name 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid[6]
Synonyms DL-2-Aminobutyric-d6 acid, 4-Aminobutyric-D6 Acid, DL-2-Aminobutyric-2,3,3,4,4,4-d6 Acid[5]
Purity ≥95%[6]

Metabolic Pathway of Aminobutyric Acid

While this compound is primarily used as an analytical standard, its non-deuterated analog, aminobutyric acid, is involved in cellular metabolism. The most well-characterized pathway involving a related isomer, gamma-aminobutyric acid (GABA), is the GABA shunt. This metabolic pathway is a closed loop that bypasses two steps of the tricarboxylic acid (TCA) cycle. It is crucial for the synthesis and degradation of the inhibitory neurotransmitter GABA.

Figure 1: The GABA Shunt Metabolic Pathway.

Experimental Protocol: Quantification of DL-2-Aminobutyric Acid using LC-MS/MS with this compound as an Internal Standard

This section outlines a general procedure for the quantification of DL-2-aminobutyric acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials and Reagents
  • DL-2-aminobutyric acid standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., plasma)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Sample Preparation
  • Standard and Internal Standard Stock Solutions: Prepare stock solutions of DL-2-aminobutyric acid and this compound in a suitable solvent (e.g., 0.1% FA in water) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DL-2-aminobutyric acid stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 20 ng/mL).

  • Sample and Calibrator Preparation:

    • To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.

    • Add 150 µL of cold ACN (protein precipitation).

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • DL-2-aminobutyric acid: Q1 m/z 104.1 -> Q3 m/z 58.1

      • This compound: Q1 m/z 110.1 -> Q3 m/z 62.1

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and quality control.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table represents hypothetical quantitative data from an LC-MS/MS experiment for the quantification of DL-2-aminobutyric acid using this compound as an internal standard.

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank0150,2340.0000.00
Cal 1 (0.1 ng/mL)1,512149,8760.0100.10
Cal 2 (1 ng/mL)14,988151,1230.0991.00
Cal 3 (10 ng/mL)152,456150,5671.01310.00
Cal 4 (100 ng/mL)1,501,234149,98710.009100.00
QC Low (0.5 ng/mL)7,567150,8760.0500.50
QC High (50 ng/mL)755,432151,0095.00349.87
Sample 145,678150,3450.3043.03
Sample 298,765151,2340.6536.51

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a quantitative bioanalytical experiment using an internal standard.

Experimental_Workflow start Start sample_prep Sample Preparation (Spike with this compound) start->sample_prep protein_precip Protein Precipitation sample_prep->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End quantification->end

Figure 2: General Experimental Workflow for LC-MS/MS Analysis.

References

An In-Depth Technical Guide to H-DL-Abu-OH-d6: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of H-DL-Abu-OH-d6, a deuterated form of DL-2-aminobutyric acid, tailored for researchers, scientists, and drug development professionals. This document details its chemical structure, and physical and chemical properties, and explores its primary application as an internal standard in advanced analytical techniques.

Chemical Structure and Identification

This compound is a stable isotope-labeled version of the non-proteinogenic amino acid, DL-2-aminobutyric acid. In this molecule, six hydrogen atoms have been replaced with deuterium, which significantly enhances its molecular stability without altering its chemical behavior. This property makes it an ideal internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

The chemical structure of this compound is as follows:

** IUPAC Name:** 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid[1]

Chemical Formula: C₄H₃D₆NO₂[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 350820-17-6[1]
Molecular Formula C₄H₃D₆NO₂[1]
IUPAC Name 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid[1]
Synonyms DL-2-Aminobutyric-d6 acid, DL-2-Aminobutyric-2,3,3,4,4,4-d6 Acid
InChI InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2,3D[1]
InChIKey QWCKQJZIFLGMSD-LIDOUZCJSA-N[1]
SMILES CCC(C(=O)O)N[1]

Physicochemical Properties

Table 2: Physicochemical Properties of DL-2-Aminobutyric Acid (unless otherwise specified)

PropertyValue
Molecular Weight (this compound) 109.16 g/mol
Molecular Weight (H-DL-Abu-OH) 103.12 g/mol [2]
Appearance White to off-white solid[3]
Melting Point ~291 °C (decomposes)[4]
Water Solubility 50 mg/mL[3]
Topological Polar Surface Area (TPSA) 63.32 Ų[2]
logP (Octanol-Water Partition Coefficient) -0.1917[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Biological Role and Metabolism

DL-2-aminobutyric acid is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code for protein synthesis.[5] It is, however, found in various biological systems and is a key intermediate in the biosynthesis of several important pharmaceuticals.[5] It is crucial to distinguish 2-aminobutyric acid from its isomer, γ-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the central nervous system.[6] DL-2-aminobutyric acid does not share this neurotransmitter function.

The biosynthesis of L-2-aminobutyric acid in microorganisms has been achieved through metabolic engineering, starting from the common amino acid L-threonine. This pathway involves the deamination of L-threonine to 2-ketobutyric acid, followed by a transamination reaction to yield L-2-aminobutyric acid.

Below is a diagram illustrating the biosynthetic pathway of L-2-aminobutyric acid.

metabolic_pathway Threonine L-Threonine Enzyme1 Threonine Deaminase Threonine->Enzyme1 Ketobutyrate 2-Ketobutyric Acid Enzyme2 Transaminase Ketobutyrate->Enzyme2 AABA L-2-Aminobutyric Acid Enzyme1->Ketobutyrate Enzyme2->AABA

Caption: Biosynthesis of L-2-Aminobutyric Acid from L-Threonine.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of 2-aminobutyric acid in complex biological matrices, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Synthesis of DL-2-Aminobutyric Acid
Quantification of 2-Aminobutyric Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

The following is a representative protocol for the quantification of 2-aminobutyric acid in human plasma, adapted from established methods for amino acid analysis. This compound would be the ideal internal standard for this application.

Objective: To accurately measure the concentration of 2-aminobutyric acid in human plasma samples.

Materials:

  • Human plasma samples

  • This compound (Internal Standard, IS)

  • 2-aminobutyric acid (Analyte standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column suitable for polar compounds (e.g., HILIC or a mixed-mode column)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of 2-aminobutyric acid in ultrapure water.

    • Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

    • From the stock solutions, prepare a series of working standard solutions of 2-aminobutyric acid at various concentrations.

    • Prepare a working solution of the internal standard (e.g., at 1 µg/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or calibration standard or quality control sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or a vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient: A suitable gradient to separate the analyte from other matrix components. For example, start at 95% B, hold for 1 minute, then decrease to 40% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • 2-aminobutyric acid: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be optimized)

        • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be optimized, expected to be +6 Da compared to the analyte)

      • Optimize other MS parameters such as collision energy, declustering potential, etc., for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards.

    • Determine the concentration of 2-aminobutyric acid in the unknown plasma samples by interpolating their analyte/IS peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Acquisition Data Acquisition (MRM) LC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of 2-aminobutyric acid.

Conclusion

This compound is a valuable tool for researchers in the fields of analytical chemistry, metabolomics, and pharmaceutical development. Its primary utility as a stable isotope-labeled internal standard enables the precise and accurate quantification of DL-2-aminobutyric acid in complex biological samples. While detailed physicochemical data for the deuterated compound are limited, the properties of its non-deuterated analog provide a useful reference. The provided experimental protocol outlines a robust method for its application in LC-MS/MS-based bioanalysis. As research into the metabolic roles of non-proteinogenic amino acids continues, the demand for high-purity stable isotope-labeled standards like this compound is expected to grow.

References

In-Depth Technical Guide: H-DL-Abu-OH-d6 for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-DL-Abu-OH-d6, a deuterated stable isotope-labeled internal standard for DL-2-Aminobutyric acid. Its primary application is in quantitative analysis by mass spectrometry (MS), particularly in the fields of metabolomics and pharmacokinetics.

Core Compound Data

This compound is a synthetic isotopologue of DL-2-Aminobutyric acid where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry-based assays, allowing for precise quantification by correcting for variability in sample preparation and instrument response.[1]

PropertyValue
Chemical Name This compound
Synonyms DL-2-Aminobutyric-2,3,3,4,4,4-d6 Acid
CAS Number 350820-17-6
Molecular Formula C₄H₃D₆NO₂
Molecular Weight 109.16 g/mol

Experimental Protocols

The use of deuterated internal standards like this compound is a cornerstone of accurate quantitative analysis in complex biological matrices. The following is a generalized experimental protocol for the quantification of 2-aminobutyric acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma sample, add 400 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol) containing a known concentration of this compound.[2]

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation. Centrifuge the sample at high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated proteins.[2]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, taking care not to disturb the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[3]

LC-MS/MS Analysis
  • Chromatography: Employ a suitable liquid chromatography method to separate the analyte of interest from other matrix components. Reversed-phase chromatography is a common approach, though derivatization may be necessary for improved retention and separation of polar amino acids.[2][4]

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the unlabeled analyte (DL-2-aminobutyric acid) and the deuterated internal standard (this compound) should be monitored.

  • Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound in Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Experimental workflow for quantitative analysis using a deuterated internal standard.

Metabolic Pathway of 2-Aminobutyric Acid

DL-2-Aminobutyric acid is a non-proteinogenic amino acid. In biological systems, it can be synthesized from L-threonine through a two-step enzymatic process.[5] The catabolism of 2-aminobutyric acid can feed into the citric acid cycle. Understanding this pathway is crucial for researchers studying metabolic disorders where the levels of this amino acid may be altered.

G cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism threonine L-Threonine ketobutyrate 2-Ketobutyrate threonine->ketobutyrate Threonine deaminase aba 2-Aminobutyric Acid ketobutyrate->aba Transaminase succinyl_coa Succinyl-CoA ketobutyrate->succinyl_coa Propionyl-CoA pathway aba->ketobutyrate Transaminase tca Citric Acid Cycle succinyl_coa->tca

Simplified metabolic pathway of 2-Aminobutyric Acid.

References

An In-depth Technical Guide to H-DL-Abu-OH and its Deuterated Analog, H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of H-DL-Abu-OH and its stable isotope-labeled counterpart, H-DL-Abu-OH-d6. The inclusion of deuterium (B1214612) in the molecular structure of this compound offers significant advantages in analytical and research applications, particularly in mass spectrometry-based methodologies. This document will delve into the core differences between these two compounds, present their physicochemical properties, and provide detailed experimental protocols for their application in key research areas.

Core Differences and Physicochemical Properties

H-DL-Abu-OH, also known as DL-2-aminobutyric acid, is a non-proteinogenic amino acid.[1] Its deuterated form, this compound, has six hydrogen atoms replaced by deuterium.[2] This isotopic substitution is the primary difference between the two molecules and results in a higher molecular weight for the deuterated compound. The IUPAC name for this compound is 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid, which confirms the positions of the deuterium atoms on the carbon backbone.[2]

Table 1: Comparison of Physicochemical Properties

PropertyH-DL-Abu-OHThis compound
Synonyms DL-2-Aminobutyric acid, α-Aminobutyric acidDL-2-Aminobutyric acid-d6
CAS Number 2835-81-6[1]350820-17-6[2]
Molecular Formula C₄H₉NO₂[1]C₄H₃D₆NO₂[2]
Molecular Weight 103.12 g/mol [1]109.16 g/mol
Melting Point 291 °C (decomposes)Not explicitly available, expected to be similar to H-DL-Abu-OH
Solubility Soluble in water (210 g/L)[3]Not explicitly available, expected to be similar to H-DL-Abu-OH
pKa Not explicitly availableNot explicitly available

Experimental Protocols

The primary application of this compound is as an internal standard in mass spectrometry-based quantitative analysis. Its chemical similarity to H-DL-Abu-OH ensures it behaves almost identically during sample preparation and chromatographic separation, while its mass difference allows for its distinct detection.

Protocol for Quantification of DL-2-Aminobutyric Acid in Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of DL-2-aminobutyric acid in a biological matrix, such as plasma, using this compound as an internal standard.

1. Materials and Reagents:

  • H-DL-Abu-OH (analyte)

  • This compound (internal standard)

  • Human plasma (or other biological matrix)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve H-DL-Abu-OH in water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

  • Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution (ISWS): Dilute the internal standard stock solution with water to a final concentration of 10 µg/mL.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the ISWS.

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve good separation of the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • H-DL-Abu-OH: Q1 m/z 104.1 -> Q3 m/z 58.1

    • This compound: Q1 m/z 110.1 -> Q3 m/z 62.1 (Note: These are predicted transitions and should be optimized experimentally)

5. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Generate Calibration Curve ratio_calc->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Workflow for the quantitative analysis of H-DL-Abu-OH using a deuterated internal standard.

Role of Amino Acids in the Krebs Cycle

Amino acids can be catabolized and their carbon skeletons can enter the Krebs (TCA) cycle at various points to be used for energy production. For example, the carbon skeleton of alanine (B10760859) can be converted to pyruvate, which then forms acetyl-CoA, the entry point of the cycle. Other amino acids can be converted to intermediates such as α-ketoglutarate, succinyl-CoA, fumarate, and oxaloacetate.[5][6]

krebs_cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate aa_pyruvate Alanine, Cysteine, Glycine, Serine, Threonine, Tryptophan pyruvate Pyruvate aa_pyruvate->pyruvate pyruvate->acetyl_coa aa_acetyl_coa Isoleucine, Leucine, Tryptophan aa_acetyl_coa->acetyl_coa aa_alpha_kg Arginine, Glutamate, Glutamine, Histidine, Proline aa_alpha_kg->alpha_kg aa_succinyl_coa Isoleucine, Methionine, Threonine, Valine aa_succinyl_coa->succinyl_coa aa_fumarate Aspartate, Phenylalanine, Tyrosine aa_fumarate->fumarate aa_oxaloacetate Asparagine, Aspartate aa_oxaloacetate->oxaloacetate

Caption: Entry points of amino acid carbon skeletons into the Krebs cycle for energy metabolism.

Conclusion

The primary distinction between H-DL-Abu-OH and this compound lies in the isotopic labeling of the latter, which imparts a greater molecular weight and enhanced stability at sites of deuteration. This makes this compound an invaluable tool for quantitative bioanalysis, serving as an ideal internal standard to ensure the accuracy and precision of LC-MS/MS methods. The protocols and principles outlined in this guide provide a framework for the effective utilization of these compounds in research and drug development, from pharmacokinetic studies to metabolic pathway analysis.

References

An In-depth Technical Guide to Deuterium Labeled DL-alpha-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled DL-alpha-Aminobutyric acid, a critical tool in modern research and drug development. This document details its synthesis, physicochemical properties, and key applications, with a focus on its use in quantitative analysis and metabolic research. Experimental protocols and workflow visualizations are provided to facilitate practical implementation in a laboratory setting.

Core Concepts and Properties

Deuterium-labeled DL-alpha-aminobutyric acid is a stable isotope-labeled version of the non-proteinogenic amino acid DL-alpha-aminobutyric acid. In this compound, one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. This isotopic substitution imparts a mass shift that is readily detectable by mass spectrometry without significantly altering the chemical properties of the molecule. This characteristic makes it an invaluable tool for a variety of research applications.

Physicochemical and Quantitative Data

The incorporation of deuterium into DL-alpha-aminobutyric acid results in a predictable increase in its molecular weight. The most common variant for use as an internal standard is the alpha-deuterated form (DL-alpha-aminobutyric acid-d1). The key quantitative properties of both the labeled and unlabeled compounds are summarized below.

PropertyUnlabeled DL-alpha-Aminobutyric AcidDeuterium Labeled DL-alpha-Aminobutyric acid-d1
Molecular Formula C₄H₉NO₂C₄H₈DNO₂
Average Molecular Weight 103.12 g/mol [1][2]Approx. 104.13 g/mol
Monoisotopic Mass 103.063328530 Da[3][4][5]Approx. 104.069603291 Da
Typical Isotopic Purity Not Applicable> 99.5%[6][7]
Chemical Purity ≥ 99%≥ 99%
Appearance White solid[8]White solid
Melting Point 291 °C (decomposes)Not specified, expected to be similar to unlabeled
Solubility Soluble in water[1]Soluble in water

Synthesis of Deuterium Labeled DL-alpha-Aminobutyric Acid

The synthesis of alpha-deuterated DL-alpha-aminobutyric acid can be achieved through various methods. A common and efficient approach involves the formation of a Schiff base intermediate, which facilitates the exchange of the alpha-proton with deuterium from a deuterated solvent.

Experimental Protocol: Synthesis via Schiff Base Intermediate

This protocol describes the synthesis of racemic α-deuterated DL-alpha-aminobutyric acid.

Materials:

  • DL-alpha-Aminobutyric acid

  • Benzaldehyde (B42025)

  • Acetic acid-d₄

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve DL-alpha-aminobutyric acid and an equimolar amount of benzaldehyde in acetic acid-d₄.

  • Deuterium Exchange: Heat the mixture to reflux and stir for several hours. The Schiff base intermediate allows for the racemization and exchange of the alpha-hydrogen with deuterium from the acetic acid-d₄.[6]

  • Hydrolysis: After the reaction is complete, cool the mixture and hydrolyze the Schiff base by adding aqueous HCl.

  • Extraction of Benzaldehyde: Transfer the mixture to a separatory funnel and extract with diethyl ether to remove the benzaldehyde.

  • Neutralization and Product Isolation: Neutralize the aqueous layer with a saturated NaHCO₃ solution.

  • Purification: The crude product can be purified by recrystallization from a water/methanol mixture.

  • Drying: Dry the purified product under vacuum over anhydrous MgSO₄.

  • Analysis: Confirm the isotopic purity and identity of the product using mass spectrometry and NMR spectroscopy. An isotopic purity of over 99.5% can be achieved with this method.[6]

Applications in Research and Development

Deuterium-labeled DL-alpha-aminobutyric acid is a versatile tool with significant applications in metabolic research and as an internal standard for quantitative analysis.

Use as an Internal Standard in Quantitative Mass Spectrometry

Due to its chemical identity with the endogenous analyte, deuterium-labeled DL-alpha-aminobutyric acid is an ideal internal standard for isotope dilution mass spectrometry (IDMS). It co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects, allowing for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Deuterium-labeled DL-alpha-aminobutyric acid-d1 (internal standard)

  • Unlabeled DL-alpha-aminobutyric acid (for calibration curve)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • LC-MS/MS system

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Aliquot the biological sample into microcentrifuge tubes.

  • Internal Standard Spiking: Add a known concentration of deuterium-labeled DL-alpha-aminobutyric acid-d1 to each sample, calibrator, and quality control.

  • Protein Precipitation: Add cold protein precipitation solvent to each tube, vortex thoroughly, and incubate at -20°C to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new set of tubes or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted samples onto the LC-MS/MS system. Monitor the specific mass transitions for both the unlabeled analyte and the deuterated internal standard.

  • Data Analysis: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Quantify the analyte concentration in the samples by comparing these ratios to a calibration curve prepared with known concentrations of the unlabeled analyte and a constant concentration of the internal standard.

G Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with Deuterated Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Metabolic Tracing Studies

Deuterium-labeled amino acids can be used as tracers to study metabolic pathways in vivo and in vitro. By introducing the labeled compound into a biological system, researchers can track its incorporation into downstream metabolites, providing insights into metabolic flux and pathway dynamics.

Materials:

  • Cultured cells

  • Cell culture medium deficient in alpha-aminobutyric acid

  • Deuterium-labeled DL-alpha-aminobutyric acid

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Metabolite extraction solvent (e.g., 80% methanol)

  • LC-MS system

Procedure:

  • Cell Culture: Grow cells to the desired confluency in standard culture medium.

  • Labeling: Replace the standard medium with a medium containing a known concentration of deuterium-labeled DL-alpha-aminobutyric acid.

  • Time-Course Sampling: At various time points, harvest the cells. For adherent cells, wash with PBS and then lyse. For suspension cells, pellet and then lyse.

  • Metabolite Extraction: Quench metabolism and extract metabolites using a cold extraction solvent.

  • Sample Preparation: Centrifuge the cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the extracts using an LC-MS system capable of resolving and detecting the labeled and unlabeled metabolites.

  • Data Analysis: Identify and quantify the isotopologues of downstream metabolites to determine the extent of incorporation of the deuterium label over time. This provides a measure of the metabolic flux through the pathway.

G Metabolic Tracing Workflow cluster_experiment In Vitro Experiment cluster_analysis Analysis Culture Cell Culture Label Introduce Deuterated DL-alpha-Aminobutyric Acid Culture->Label Incubate Time-Course Incubation Label->Incubate Harvest Harvest Cells & Quench Metabolism Incubate->Harvest Extract Metabolite Extraction Harvest->Extract LCMS LC-MS Analysis Extract->LCMS ID Isotopologue Identification LCMS->ID Flux Metabolic Flux Analysis ID->Flux

References

H-DL-Abu-OH-d6 supplier and certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of H-DL-Abu-OH-d6, a deuterated stable isotope-labeled amino acid, for researchers, scientists, and professionals in drug development. This document outlines its primary supplier, certificate of analysis, and detailed experimental protocols for its application as an internal standard in quantitative mass spectrometry.

Supplier and Certificate of Analysis

This compound is available from various chemical suppliers. A prominent supplier is MedChemExpress, which provides comprehensive documentation, including a Certificate of Analysis (COA) and a Safety Data Sheet (SDS).

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₄H₃D₆NO₂
Molecular Weight 109.16 g/mol
Appearance Solid
Color White to off-white
Purity 99.94%
CAS Number 350820-17-6

Data sourced from MedChemExpress product information.

Table 2: Storage and Handling

ConditionTemperatureDuration
Powder -20°C3 years
4°C2 years
In solvent -80°C6 months
-20°C1 month

Data sourced from MedChemExpress product information.

Experimental Protocols: Application as an Internal Standard in LC-MS/MS

This compound serves as an ideal internal standard for the accurate quantification of the non-deuterated analogue, 2-aminobutyric acid (Abu), in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The stable isotope dilution method is a gold standard in quantitative bioanalysis, correcting for variations in sample preparation and instrument response.[3][4][5][6]

Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound to be spiked into samples.

Materials:

  • This compound powder

  • LC-MS grade water

  • LC-MS grade methanol (B129727) or other suitable solvent

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a precise amount of this compound (e.g., 1 mg).

    • Dissolve the powder in a known volume of LC-MS grade water (e.g., 1 mL) in a volumetric flask to achieve the desired concentration.

    • Sonicate briefly to ensure complete dissolution.

  • Working Internal Standard Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution with the appropriate solvent (e.g., a mixture of water and methanol) to reach the desired working concentration. The optimal concentration will depend on the expected analyte concentration in the samples and the sensitivity of the mass spectrometer.

Sample Preparation for Amino Acid Analysis from Biological Matrices

Objective: To extract amino acids from a biological sample (e.g., plasma, cell culture) and spike with the internal standard.[7][8][9]

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • This compound working internal standard solution

  • Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

  • Centrifuge

  • Pipettes and microcentrifuge tubes

Procedure:

  • Sample Collection: Thaw frozen biological samples on ice.

  • Spiking with Internal Standard:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the this compound working internal standard solution. The amount added should be consistent across all samples and calibration standards.

  • Protein Precipitation:

    • Add a sufficient volume of ice-cold protein precipitation solvent (e.g., 3 volumes of methanol to 1 volume of plasma).

    • Vortex the mixture thoroughly for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted amino acids and the internal standard.

  • Drying and Reconstitution (Optional):

    • The supernatant can be dried down under a stream of nitrogen or using a centrifugal evaporator.

    • The dried extract is then reconstituted in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase composition). This step can help to concentrate the sample.

LC-MS/MS Analysis

Objective: To separate and detect the analyte (H-DL-Abu-OH) and the internal standard (this compound) using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Typical LC Conditions (for polar analytes like amino acids):

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar metabolites.

  • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).

  • Mobile Phase B: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid).

  • Gradient: A gradient from high organic to high aqueous mobile phase.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: Typically 1-10 µL.

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for both the analyte and the internal standard.

    • Analyte (H-DL-Abu-OH): The precursor ion will be the protonated molecule [M+H]⁺. The product ion will be a characteristic fragment.

    • Internal Standard (this compound): The precursor ion will be the deuterated protonated molecule [M+H]⁺. The product ion will be the same characteristic fragment as the analyte.

Data Analysis and Quantification

Objective: To calculate the concentration of the analyte in the original sample.

Procedure:

  • Peak Integration: Integrate the peak areas of the analyte and the internal standard from the chromatograms.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.

  • Calibration Curve: Generate a calibration curve by plotting the response ratio versus the known concentration of the calibration standards.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the underlying principle of the stable isotope dilution method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma) spike Spike with This compound (Internal Standard) sample->spike precipitate Protein Precipitation (e.g., with Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio curve Calibration Curve ratio->curve concentration Determine Concentration curve->concentration stable_isotope_dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Result analyte Analyte (H-DL-Abu-OH) Unknown Amount extraction Extraction analyte->extraction is Internal Standard (this compound) Known Amount is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS Detection lc_separation->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification

References

Commercial Availability and Applications of Deuterated Aminobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of deuterated aminobutyric acid, with a primary focus on its isomers: γ-aminobutyric acid (GABA), α-aminobutyric acid (AABA), and β-aminobutyric acid (BABA). This document details the available deuterated forms, their isotopic and chemical purities, and lists major commercial suppliers. Furthermore, it provides detailed experimental protocols for the analysis of aminobutyric acid using deuterated internal standards and outlines a general synthetic approach. The guide also visualizes the key metabolic pathway for GABA and discusses the principal applications of these deuterated compounds in research and drug development.

Commercial Availability of Deuterated Aminobutyric Acid

Deuterated aminobutyric acid is commercially available from several suppliers, primarily in the form of deuterated γ-aminobutyric acid (GABA). The most common variants are GABA-d2 and GABA-d6. Deuterated versions of α- and β-aminobutyric acid are less common but can be sourced from specialized chemical suppliers. The following tables summarize the commercial availability and specifications of various deuterated aminobutyric acid products.

Table 1: Commercial Availability of Deuterated γ-Aminobutyric Acid (GABA)

Product NameDegree of DeuterationIsotopic Purity (atom % D)Chemical PuritySupplier(s)
γ-Aminobutyric acid-2,2-d2d2≥ 98%≥ 98%Sigma-Aldrich, CDN Isotopes
γ-Aminobutyric acid-d6d6≥ 97%≥ 98%Sigma-Aldrich, MedChemExpress, LGC Standards, Toronto Research Chemicals
γ-Aminobutyric acid-2,2,3,3,4,4-d6d6≥ 97%Not specifiedSigma-Aldrich

Table 2: Commercial Availability of Deuterated α- and β-Aminobutyric Acid

Product NameDegree of DeuterationIsotopic Purity (atom % D)Chemical PuritySupplier(s)
D(-)-2-Aminobutyric acid-d6d6Not specifiedNot specifiedMedChemExpress
DL-β-Aminobutyric acidNot deuteratedN/ANot specifiedSpectrum Chemical, The Lab Depot

Note: The availability and specifications of these products are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Key Applications in Research and Drug Development

Deuterated aminobutyric acids are valuable tools in a variety of research and development applications, primarily due to the kinetic isotope effect. The replacement of hydrogen with deuterium (B1214612) can slow down metabolic processes, making these compounds useful for:

  • Metabolic Studies: Tracing the metabolic fate of aminobutyric acid in vivo and in vitro. The increased mass of the deuterated compounds allows for their distinction from their endogenous, non-deuterated counterparts using mass spectrometry.[1]

  • Pharmacokinetic (PK) Studies: Improving the metabolic stability and bioavailability of drug candidates.[2] Deuteration at metabolically vulnerable positions can slow down enzymatic degradation, leading to a longer half-life and improved therapeutic profile.[2]

  • Internal Standards in Analytical Chemistry: Serving as ideal internal standards for the quantification of endogenous aminobutyric acid in biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][3][4][5][6][7][8][9] The co-elution of the deuterated standard with the analyte of interest allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

  • Enzymatic Mechanism and Kinetic Isotope Effect Studies: Investigating the mechanisms of enzymes involved in aminobutyric acid metabolism, such as GABA transaminase.[10] The kinetic isotope effect observed upon deuteration can provide insights into the rate-limiting steps of enzymatic reactions.[10]

  • Neurotransmission Research: Studying the role of GABA, a major inhibitory neurotransmitter, in the central nervous system.[11][12]

Experimental Protocols

This section provides detailed methodologies for the quantification of GABA in biological samples using deuterated internal standards and an overview of a synthetic route for preparing deuterated GABA.

Quantification of GABA in Biological Fluids by LC-MS/MS

This protocol describes a common method for the analysis of GABA in plasma or cerebrospinal fluid (CSF) using a deuterated GABA internal standard (e.g., GABA-d2 or GABA-d6).

3.1.1. Materials and Reagents

  • GABA analytical standard

  • Deuterated GABA internal standard (e.g., GABA-d2 or GABA-d6)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (plasma, CSF)

  • Microcentrifuge tubes

  • LC-MS/MS system with an electrospray ionization (ESI) source

3.1.2. Sample Preparation [6][8]

  • Protein Precipitation: To 100 µL of plasma or CSF in a microcentrifuge tube, add 400 µL of cold acetonitrile containing the deuterated GABA internal standard at a known concentration (e.g., 200 ng/mL).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution (Optional): Depending on the expected concentration of GABA, the supernatant can be further diluted with the mobile phase.

  • Transfer to Autosampler Vials: Transfer the final extract to autosampler vials for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis [6]

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like GABA.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 90% B) and gradually decreases to elute the polar analytes.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • GABA: e.g., m/z 104 -> 87

      • GABA-d2: e.g., m/z 106 -> 89

      • GABA-d6: e.g., m/z 110 -> 93

    • Data Analysis: Quantify GABA concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar matrix.

Quantification of GABA in Tissue Homogenates by GC-MS

This protocol outlines a general procedure for the analysis of GABA in brain tissue using a deuterated internal standard. Derivatization is necessary to make GABA volatile for GC analysis.

3.2.1. Materials and Reagents

  • GABA analytical standard

  • Deuterated GABA internal standard (e.g., GABA-d6)

  • Tissue homogenizer

  • Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Solvent (e.g., pyridine)

  • GC-MS system

3.2.2. Sample Preparation [1]

  • Homogenization: Homogenize the tissue sample in a suitable buffer on ice.

  • Internal Standard Spiking: Add a known amount of deuterated GABA internal standard to the homogenate.

  • Deproteinization: Precipitate proteins using an appropriate method (e.g., addition of a solvent like methanol (B129727) or perchloric acid).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Collect the supernatant containing GABA.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in the derivatization reagent (e.g., MSTFA in pyridine) and heat at a specific temperature (e.g., 60-80°C) for a defined time to form the trimethylsilyl (B98337) (TMS) derivative of GABA.

3.2.3. GC-MS Analysis [1]

  • Gas Chromatography (GC):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

    • Injection Mode: Splitless injection.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) or full scan.

    • Monitored Ions: Select specific ions for the derivatized GABA and its deuterated internal standard for quantification.

    • Data Analysis: Quantify GABA based on the peak area ratio of the analyte to the internal standard against a calibration curve.

General Synthetic Route for Deuterated γ-Aminobutyric Acid

A common method for the synthesis of deuterated GABA involves the alkylation of diethyl cyanomalonate followed by a series of functional group transformations where deuterium can be selectively introduced.[13]

3.3.1. Synthetic Scheme Overview [13]

  • Alkylation: Diethyl cyanomalonate is alkylated with ethyl bromoacetate (B1195939) to form a highly functionalized intermediate.

  • Deethoxycarbonylation and Ester Hydrolysis: The intermediate undergoes deethoxycarbonylation and ester hydrolysis. Deuterium can be introduced at the α-position by performing this step in D₂O.

  • Nitrile Reduction: The nitrile group is reduced to an amine. Deuterium can be introduced at the γ-position by using a deuterated reducing agent such as sodium borodeuteride (NaBD₄).

This synthetic strategy allows for the selective incorporation of deuterium at different positions of the GABA molecule.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the GABA shunt pathway and a typical experimental workflow for the quantification of GABA using a deuterated internal standard.

GABA Shunt Pathway

The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. It is the primary route for GABA synthesis and degradation in the brain.[14][15]

GABA_Shunt_Pathway cluster_TCA TCA Cycle cluster_GABA_Shunt GABA Shunt alpha_KG α-Ketoglutarate Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA α-KGDH Glutamate Glutamate alpha_KG->Glutamate Succinate Succinate Succinyl_CoA->Succinate SCS Glutamate->alpha_KG GABA-T GABA γ-Aminobutyric Acid (GABA) Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T SSA->Succinate SSADH

Caption: The GABA Shunt Pathway in relation to the TCA Cycle.

Experimental Workflow for GABA Quantification

This workflow outlines the key steps involved in quantifying GABA in a biological sample using a deuterated internal standard.

Experimental_Workflow Sample Biological Sample (Plasma, CSF, Tissue) Spike Spike with Deuterated GABA Internal Standard Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification Result GABA Concentration Quantification->Result

Caption: Workflow for GABA quantification using a deuterated standard.

References

An In-depth Technical Guide to H-DL-Abu-OH-d6: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

H-DL-Abu-OH-d6 is the deuterium-labeled version of H-DL-Abu-OH, also known as DL-2-Aminobutyric acid. The primary difference is the substitution of six hydrogen atoms with deuterium, resulting in a higher molecular weight. This isotopic labeling makes it a valuable tool in various analytical techniques.

PropertyValue (this compound)Value (H-DL-Abu-OH)Reference
Molecular Formula C4H3D6NO2C4H9NO2N/A
Molecular Weight 109.16 g/mol 103.12 g/mol N/A
CAS Number 350820-17-62835-81-6N/A
Appearance Solid, White to off-whiteSolid, White to off-white[1][2]
Melting Point Not available291 °C (decomposes)[]
Boiling Point Not available215.2 ± 23.0 °C (Predicted)[]
Solubility Not availableWater: 50 mg/mL (requires sonication)[4][5]

Safety and Handling

As a specific Safety Data Sheet for this compound is not available, the following information is based on the SDS for the non-deuterated form, DL-2-Aminobutyric acid. The deuterated form is expected to have a similar toxicological profile.

Hazard Identification

DL-2-Aminobutyric acid is generally not classified as a hazardous substance.[6][7] However, some suppliers indicate that it may be irritating to the eyes, respiratory system, and skin.[4]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]

  • Skin Contact: Wash off with soap and plenty of water.[7]

  • Eye Contact: Flush eyes with water as a precaution.[7]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[7]

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn when handling this compound. This includes:

PPERecommendation
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Not required under normal conditions of use. If dust is generated, a NIOSH-approved respirator may be necessary.
Storage and Stability

This compound is stable under recommended storage conditions.[7]

ConditionTemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Experimental Protocols and Applications

Deuterated amino acids like this compound are primarily used as internal standards in quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as tracers in metabolic studies.[8]

Use as an Internal Standard in LC-MS

Objective: To accurately quantify the concentration of a target analyte (non-deuterated 2-aminobutanoic acid) in a biological sample.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (internal standard) of known concentration in a suitable solvent (e.g., water or methanol).

    • Prepare a series of calibration standards containing known concentrations of the non-deuterated analyte and a constant concentration of the internal standard.

  • Sample Preparation:

    • To the biological sample (e.g., plasma, cell lysate), add a known amount of the this compound internal standard solution.

    • Perform necessary sample cleanup and extraction procedures (e.g., protein precipitation, solid-phase extraction).

  • LC-MS Analysis:

    • Inject the prepared samples and calibration standards into the LC-MS system.

    • Develop a chromatographic method to separate the analyte from other matrix components.

    • Set up the mass spectrometer to monitor the mass-to-charge ratio (m/z) of both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_quant Quantification stock_is Prepare Stock IS (this compound) cal_standards Prepare Calibration Standards stock_is->cal_standards lcms LC-MS Analysis cal_standards->lcms add_is Add IS to Biological Sample extract Extract and Clean Sample add_is->extract extract->lcms data Data Processing (Peak Area Ratio) lcms->data cal_curve Construct Calibration Curve data->cal_curve quantify Quantify Analyte cal_curve->quantify

Experimental workflow for using this compound as an internal standard.

Biological Significance and Metabolic Pathways

(S)-2-Aminobutanoic acid, the enantiomer of which is present in H-DL-Abu-OH, can be produced in some organisms through a heterologous biosynthetic pathway starting from the endogenous amino acid L-threonine.[9] This pathway is of interest for the biotechnological production of precursors for pharmaceuticals like the anti-tuberculosis drug ethambutol.[9]

Biosynthesis of (S)-2-Aminobutanoic Acid

The biosynthesis involves two key enzymatic steps:

  • Deamination of L-threonine: L-threonine is converted to 2-ketobutyric acid.[9]

  • Reductive Amination: 2-ketobutyric acid is then aminated to form (S)-2-aminobutanoic acid.[9]

metabolic_pathway cluster_pathway Biosynthesis of (S)-2-Aminobutanoic Acid cluster_application Pharmaceutical Precursor threonine L-Threonine keto_acid 2-Ketobutyric Acid threonine->keto_acid Threonine Deaminase aba (S)-2-Aminobutanoic Acid (Component of H-DL-Abu-OH) keto_acid->aba Glutamate Dehydrogenase (mutated) ethambutol Ethambutol (Anti-tuberculosis drug) aba->ethambutol Further Synthesis

Biosynthetic pathway of (S)-2-aminobutanoic acid from L-threonine.

References

An In-depth Technical Guide to H-DL-Abu-OH-d6: Physical and Chemical Properties, Experimental Applications, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the deuterated amino acid H-DL-Abu-OH-d6 (DL-2-Aminobutyric-d6 acid). It also details relevant experimental protocols for its use and explores its role in biological pathways, offering valuable insights for researchers in metabolic studies, drug development, and proteomics.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of the non-proteinogenic amino acid DL-alpha-aminobutyric acid. The replacement of six hydrogen atoms with deuterium (B1214612) allows for its use as a tracer in metabolic research and as an internal standard for mass spectrometry-based quantification.[1] While specific experimental data for the deuterated form is limited, the properties of its non-deuterated counterpart, H-DL-Abu-OH, provide a strong reference point.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated analog.

PropertyThis compoundData Source
Molecular Formula C4H3D6NO2[2]
Molecular Weight 109.16 g/mol [2]
CAS Number 350820-17-6[2]
Chemical Purity 98%[3]
PropertyH-DL-Abu-OH (Non-deuterated)Data Source
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS Number 2835-81-6
Melting Point 291 °C (decomposes)
Boiling Point 215.2 °C (predicted)[]
Density 1.23 g/cm³[]
Solubility in Water 210 g/L[5]
Appearance White crystalline powder[]
Storage Temperature Room temperature[6]

Experimental Protocols

Deuterated amino acids like this compound are invaluable tools in a variety of experimental settings. Below are detailed methodologies for key applications.

General Protocol for Metabolic Labeling and Proteomic Analysis

This workflow outlines the use of this compound for tracking protein turnover and relative protein quantification.

Experimental Workflow: Metabolic Labeling with this compound cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cell Seeding and Growth (e.g., in standard medium) B 2. Medium Exchange (Replace with medium containing this compound) A->B Incubate for desired time C 3. Cell Lysis and Protein Extraction B->C D 4. Protein Digestion (e.g., with trypsin) C->D E 5. LC-MS/MS Analysis (Liquid Chromatography-Tandem Mass Spectrometry) D->E F 6. Data Analysis (Identify and quantify labeled peptides) E->F

Caption: A typical workflow for a metabolic labeling experiment using this compound.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells of interest under standard conditions to the desired confluency.

    • Replace the standard growth medium with a specially formulated medium containing this compound at a known concentration. The other amino acid concentrations should be kept constant.

    • Incubate the cells for a specific period to allow for the incorporation of the deuterated amino acid into newly synthesized proteins. The duration of incubation will depend on the protein turnover rate and the experimental goals.

  • Protein Extraction and Digestion:

    • After the labeling period, harvest the cells and lyse them using a suitable buffer to extract the total protein content.

    • Quantify the protein concentration using a standard assay (e.g., BCA assay).

    • Digest the protein extract into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect both the unlabeled (light) and the deuterium-labeled (heavy) peptides. The mass shift of +6 Da for peptides containing this compound allows for their differentiation.

  • Data Analysis:

    • Utilize proteomics software to identify the peptides and quantify the relative abundance of the light and heavy forms. This information can be used to determine the rate of protein synthesis and degradation.

Use as an Internal Standard for Quantification

This compound can be used as an internal standard for the accurate quantification of endogenous alpha-aminobutyric acid in biological samples.

Workflow: this compound as an Internal Standard A 1. Sample Preparation (e.g., plasma, tissue homogenate) B 2. Spiking (Add a known amount of this compound) A->B C 3. Extraction (Isolate amino acids) B->C D 4. Derivatization (optional) (To improve chromatographic separation and MS detection) C->D E 5. LC-MS or GC-MS Analysis D->E F 6. Quantification (Ratio of endogenous analyte to internal standard) E->F

Caption: Using this compound as an internal standard for accurate quantification.

Methodology:

  • A known amount of this compound is added to the biological sample (e.g., plasma, cell lysate) at the beginning of the sample preparation process.

  • The sample is then processed to extract the amino acids.

  • The extract is analyzed by LC-MS or GC-MS.

  • The endogenous (unlabeled) alpha-aminobutyric acid and the deuterated internal standard are detected.

  • The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used to calculate the exact concentration of the endogenous alpha-aminobutyric acid, correcting for any sample loss during preparation and analysis.[1]

Biological Significance and Signaling Pathways

Alpha-aminobutyric acid (AABA) is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. It is, however, a metabolite involved in various cellular processes. It is important to distinguish alpha-aminobutyric acid from its isomer, gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter.[7]

Biosynthesis and Metabolic Connections

The primary route for the biosynthesis of alpha-aminobutyric acid is through the transamination of oxobutyrate, a key intermediate in the metabolic pathway of several essential amino acids.[8]

Biosynthesis of Alpha-Aminobutyric Acid Met Methionine Oxo Oxobutyrate Met->Oxo Metabolic Pathways Thr Threonine Thr->Oxo Metabolic Pathways Ser Serine Ser->Oxo Metabolic Pathways Gly Glycine Gly->Oxo Metabolic Pathways Transaminase Transaminase Oxo->Transaminase AABA Alpha-Aminobutyric Acid (H-DL-Abu-OH) Glu Glutamate Glu->Transaminase aKG Alpha-Ketoglutarate Transaminase->AABA Transaminase->aKG

Caption: The metabolic origin of alpha-aminobutyric acid.

Recent research has also shed light on the immunomodulatory role of alpha-aminobutyric acid. Studies have shown that it can influence macrophage polarization and may play a role in constraining inflammatory diseases.[9] Specifically, AABA has been observed to affect metabolic pathways such as glycolysis and oxidative phosphorylation in macrophages.[9]

The use of this compound in metabolic studies can help to further elucidate the intricate connections between amino acid metabolism and immune cell function, potentially leading to the identification of new therapeutic targets for inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for H-DL-Abu-OH-d6 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in metabolomics and drug development, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise results. These standards are essential for correcting variations that can occur during sample preparation, chromatography, and mass spectrometric detection. H-DL-Abu-OH-d6, the deuterated form of DL-2-aminobutyric acid, serves as an excellent internal standard for the quantification of its non-labeled counterpart and other small molecule analytes. Its chemical properties are nearly identical to the native compound, but its increased mass allows it to be distinguished by the mass spectrometer. This document provides detailed application notes and protocols for the effective use of this compound in LC-MS/MS workflows.

Analyte Information

PropertyValue
Compound Name This compound
Full Chemical Name DL-2-Aminobutyric-d6 acid
Chemical Formula C₄H₃D₆NO₂
Molecular Weight 109.16 g/mol
CAS Number 350820-17-6
Appearance White solid
Purity ≥95%
Storage Sealed in a dry environment at 2-8°C

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical workflow. This stable isotope-labeled internal standard (SIL-IS) acts as a surrogate for the analyte of interest. Because the SIL-IS is chemically identical to the analyte, it experiences the same physical and chemical variations throughout sample preparation, chromatographic separation, and ionization in the mass spectrometer's source. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, it is possible to accurately quantify the analyte, as this ratio remains constant regardless of sample losses or variations in instrument response.

Experimental Protocols

Preparation of Stock and Working Solutions

1. Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve it in 1 mL of methanol (B129727) or a solvent compatible with your analytical method.

  • Vortex the solution until the compound is fully dissolved.

  • Store the stock solution at -20°C.

2. Internal Standard Working Solution (e.g., 1 µg/mL):

  • Perform a serial dilution of the stock solution with the appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water) to achieve the desired final concentration for spiking into samples. The optimal concentration of the internal standard should be determined during method development but is often in the mid-range of the calibration curve of the analyte.

Sample Preparation from Plasma

This protocol provides a general guideline for the extraction of small molecule analytes from plasma samples.

1. Materials:

  • Plasma samples

  • This compound internal standard working solution

  • Acetonitrile (ACN) with 0.1% formic acid (FA) (precipitation solvent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Protocol: a. Thaw plasma samples on ice. b. In a microcentrifuge tube, add 50 µL of plasma. c. Add a specific volume of the this compound internal standard working solution to each sample, quality control (QC), and calibration standard. d. Add 200 µL of ice-cold ACN with 0.1% FA to precipitate proteins. e. Vortex the mixture vigorously for 30 seconds. f. Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. g. Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. h. Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) is_add Spike with this compound Internal Standard plasma->is_add precip Protein Precipitation (200 µL cold ACN + 0.1% FA) is_add->precip vortex Vortex (30s) precip->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation.
LC-MS/MS Method Development

The following parameters provide a starting point for developing a quantitative method for DL-2-aminobutyric acid using this compound as an internal standard. Optimization will be required for your specific instrumentation and application.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1x100 mm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of organic phase (e.g., 95% B) and decrease to elute the analyte. A typical gradient might be a 10-minute run with a decrease to 40% B, followed by re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 - 10 µL

Mass Spectrometry (MS) Parameters:

Mass spectrometry parameters, especially the Multiple Reaction Monitoring (MRM) transitions, need to be optimized for the specific instrument being used. The following are predicted transitions based on the structure of DL-2-aminobutyric acid and its deuterated analog.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DL-2-Aminobutyric Acid 104.158.1Optimize (e.g., 10-20)
This compound (IS) 110.162.1Optimize (e.g., 10-20)

Note: The fragmentation of aminobutyric acid typically involves the loss of the carboxyl group and subsequent fragmentation of the alkyl chain. The d6 labeling on the ethyl group will result in a corresponding mass shift in the product ion.

G cluster_mrm MRM Transition Logic precursor_analyte DL-2-Aminobutyric Acid Precursor Ion (m/z 104.1) fragment_analyte Collision-Induced Dissociation precursor_analyte->fragment_analyte product_analyte Product Ion (m/z 58.1) fragment_analyte->product_analyte precursor_is This compound Precursor Ion (m/z 110.1) fragment_is Collision-Induced Dissociation precursor_is->fragment_is product_is Product Ion (m/z 62.1) fragment_is->product_is

Caption: MRM transition logic for analyte and IS.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte (DL-2-aminobutyric acid) and a constant concentration of the internal standard (this compound).

  • Peak Integration: Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.

  • Linear Regression: Plot the peak area ratio against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the calibration curve and the equation of the line (y = mx + c).

  • Quantification: Use the peak area ratio from the unknown samples to calculate the concentration of the analyte using the regression equation from the calibration curve.

Application: Potential Role in Signaling Pathways

While DL-2-aminobutyric acid is a non-proteinogenic amino acid, alterations in its levels, along with other amino acids, can be indicative of metabolic dysregulation. The accurate quantification of such metabolites is crucial in metabolomics studies to understand disease states. For instance, changes in amino acid profiles are often observed in inborn errors of metabolism, cancer, and neurological disorders. The use of this compound as an internal standard allows for the reliable tracking of these changes.

For example, in studies of neurotransmitter pathways, the balance of excitatory and inhibitory amino acids is critical. While not a primary neurotransmitter, aminobutyric acid isomers can influence these pathways. Accurate measurement of their concentrations in biological fluids and tissues is therefore important for a comprehensive understanding of the metabolic landscape.

G cluster_pathway Metabolic Context disease Disease State (e.g., Cancer, Neurological Disorder) metabolism Altered Amino Acid Metabolism disease->metabolism biomarker Changes in DL-2-Aminobutyric Acid and other Metabolites metabolism->biomarker quantification Accurate Quantification using This compound biomarker->quantification insight Biological Insight quantification->insight

Caption: Role in investigating metabolic pathways.

Conclusion

This compound is a valuable tool for researchers and scientists requiring accurate quantification of DL-2-aminobutyric acid and other related small molecules in complex biological matrices. By employing the principles of isotope dilution mass spectrometry and following robust experimental protocols, this internal standard can significantly enhance the quality and reliability of quantitative data, leading to more confident biological insights in various fields of research and development.

Application Notes & Protocols: The Use of Deuterated Amino Acids for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A Note on H-DL-Abu-OH-d6

While interest in novel stable isotope-labeled compounds for quantitative proteomics is growing, publicly available, detailed application notes and established protocols specifically for this compound are not readily found in current scientific literature. H-DL-Abu-OH is recognized as a derivative of alanine[1]. The principles of metabolic labeling with stable isotopes, however, are well-established. The following application note provides a comprehensive overview and a general protocol for the use of deuterated amino acids in quantitative proteomics, based on the widely adopted Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. This can serve as a foundational guide for researchers interested in applying similar custom-labeled amino acids.

Introduction to Quantitative Proteomics using Deuterated Amino Acids

Mass spectrometry (MS)-based quantitative proteomics is a powerful tool for dissecting cellular processes and identifying potential drug targets by measuring changes in protein abundance across different biological states.[2][3] One of the most robust methods for quantitative proteomics is metabolic labeling, where cells are cultured in media containing amino acids labeled with stable isotopes.[4][5] This approach, famously known as SILAC, allows for the direct comparison of protein levels between two or more cell populations by mixing the cell lysates at an early stage, which minimizes experimental variability.[2][6]

Deuterium-labeled amino acids are an effective tool for metabolic labeling. The incorporation of these "heavy" amino acids into newly synthesized proteins results in a characteristic mass shift that can be detected by the mass spectrometer. This allows for the differentiation and relative quantification of proteins from "heavy"-labeled and unlabeled ("light") cell populations.[7] This technique is invaluable for studying the effects of drug treatments, disease states, or genetic modifications on the cellular proteome.

Principle of the Method

The core principle of using deuterated amino acids for quantitative proteomics involves growing one population of cells in a medium containing a natural ("light") amino acid and another population in a medium where the natural amino acid is replaced by its deuterated ("heavy") counterpart. Over several cell divisions, the heavy amino acid is incorporated into the entire proteome of the second cell population.

Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control). The cells are then lysed, and the protein lysates from the "light" and "heavy" populations are mixed in a 1:1 ratio. This mixture is then processed for mass spectrometry analysis. In the mass spectrometer, peptides from the "heavy" sample will have a higher mass than their "light" counterparts. The ratio of the intensities of the heavy and light peptide peaks directly corresponds to the relative abundance of the protein in the two samples.

Experimental Workflow

The overall experimental workflow for a quantitative proteomics experiment using a deuterated amino acid is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_pop_A Cell Population A (Light Medium) treatment_A Control Treatment cell_pop_A->treatment_A cell_pop_B Cell Population B (Heavy Medium + Deuterated Amino Acid) treatment_B Experimental Treatment cell_pop_B->treatment_B lysis_A Cell Lysis treatment_A->lysis_A lysis_B Cell Lysis treatment_B->lysis_B mix Combine Lysates (1:1) lysis_A->mix lysis_B->mix digest Protein Digestion (e.g., Trypsin) mix->digest lc_ms LC-MS/MS Analysis digest->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Fig. 1: General workflow for quantitative proteomics using a deuterated amino acid.

Detailed Experimental Protocol

This protocol provides a general framework for a quantitative proteomics experiment using a deuterated amino acid. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Cell line of interest

  • Standard cell culture medium and supplements

  • SILAC-grade medium deficient in the amino acid to be labeled

  • "Light" (natural) amino acid

  • "Heavy" deuterated amino acid (e.g., L-Arginine-d4, L-Lysine-d8)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting columns/tips

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Culture and Labeling:

    • Culture the chosen cell line in standard medium to ~80% confluency.

    • Split the cells into two populations.

    • For the "light" population, culture the cells in SILAC medium supplemented with the "light" amino acid and dFBS.

    • For the "heavy" population, culture the cells in SILAC medium supplemented with the "heavy" deuterated amino acid and dFBS.

    • Culture the cells for at least 6-8 cell doublings to ensure >98% incorporation of the labeled amino acid. The efficiency of incorporation can be checked by a preliminary MS analysis.

  • Experimental Treatment:

    • Once labeling is complete, treat the "heavy" cell population with the experimental compound (e.g., a drug candidate) for the desired time.

    • Treat the "light" cell population with a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Harvest both cell populations. For adherent cells, wash with ice-cold PBS before scraping. For suspension cells, pellet by centrifugation and wash with PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cell debris.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation for Mass Spectrometry:

    • Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg + 50 µg).

    • Reduce the disulfide bonds in the protein mixture by adding DTT and incubating.

    • Alkylate the cysteine residues by adding IAA and incubating in the dark.

    • Digest the proteins into peptides overnight using trypsin.

    • Quench the digestion reaction by adding formic acid.

    • Desalt the peptide mixture using a C18 column or tip.

    • Dry the purified peptides under vacuum.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable buffer for LC-MS/MS.

    • Inject the peptides onto an HPLC system coupled to a mass spectrometer.

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).

    • Analyze the eluting peptides in the mass spectrometer, acquiring both MS1 survey scans and data-dependent MS2 fragmentation scans.

  • Data Analysis:

    • Process the raw MS data using a software package capable of SILAC quantification (e.g., MaxQuant).

    • The software will identify peptides and proteins, and calculate the heavy/light (H/L) ratios for each protein.

    • Normalize the H/L ratios and perform statistical analysis to identify proteins with significant changes in abundance.

Illustrative Quantitative Data

The following table presents a hypothetical dataset from a SILAC experiment investigating the effect of a drug on a specific signaling pathway.

Protein NameGene NameH/L Ratiop-valueRegulation
Epidermal growth factor receptorEGFR0.450.001Down-regulated
Mitogen-activated protein kinase 1MAPK11.020.89Unchanged
Proliferating cell nuclear antigenPCNA0.380.0005Down-regulated
Apoptosis regulator BAXBAX3.89<0.0001Up-regulated
14-3-3 protein zeta/deltaYWHAZ0.980.75Unchanged

Application Example: Investigating Drug Effects on a Signaling Pathway

Quantitative proteomics using deuterated amino acids is a powerful tool for elucidating the mechanism of action of novel drug compounds. For example, a researcher could investigate how a new kinase inhibitor affects the EGFR signaling pathway, which is often dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Drug X Inhibits Binding Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Fig. 2: Simplified EGFR signaling pathway, a common target for drug development.

By treating one cell population with the kinase inhibitor and comparing its proteome to a control population, researchers can identify which proteins in the EGFR pathway (and other pathways) are up- or down-regulated. This provides valuable insights into the drug's efficacy and potential off-target effects.

Conclusion

The use of deuterated amino acids in a SILAC-based workflow offers a robust and accurate method for quantitative proteomics. It allows for the precise measurement of changes in protein expression in response to various stimuli, making it an indispensable tool for academic research and drug development. While specific protocols for novel labeled amino acids like this compound may not yet be widely established, the principles and general protocols outlined here provide a solid foundation for developing and implementing such new reagents in quantitative proteomics studies.

References

Application Notes and Protocols for LC-MS/MS Method Development of H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development of a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-aminobutyric acid, using its stable isotope-labeled internal standard, H-DL-Abu-OH-d6. 2-Aminobutyric acid is an important amino acid involved in various metabolic pathways, and its accurate quantification in biological matrices is crucial for a range of research applications, including pharmacokinetic studies, metabolomics, and clinical diagnostics. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects, and variability in sample preparation and instrument response.[1]

This application note details the essential steps for method development, including sample preparation, chromatographic separation, and mass spectrometric detection. It also provides protocols for key experiments and guidance on data analysis and method validation.

Chemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
DL-2-Aminobutyric acid (H-DL-Abu-OH)C₄H₉NO₂103.12
DL-2-Aminobutyric acid-d6 (this compound)C₄H₃D₆NO₂109.16

Signaling Pathways and Logical Relationships

The following diagram illustrates the general workflow for the LC-MS/MS method development described in this document.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation s_start Plasma Sample s_is Spike with this compound (IS) s_start->s_is s_ppt Protein Precipitation (Acetonitrile) s_is->s_ppt s_vortex Vortex & Centrifuge s_ppt->s_vortex s_supernatant Collect Supernatant s_vortex->s_supernatant s_evap Evaporate & Reconstitute s_supernatant->s_evap s_inject Inject into LC-MS/MS s_evap->s_inject lc HILIC Separation s_inject->lc ms Tandem MS Detection (MRM) lc->ms quant Quantification ms->quant val Method Validation quant->val fragmentation cluster_precursor Precursor Ion [M+H]+ cluster_fragment Neutral Loss (-HCOOH) cluster_product Product Ion precursor H-DL-Abu-OH m/z 104.07 loss Loss of Formic Acid (46.03 Da) precursor->loss product [C3H8N]+ m/z 58.07 loss->product Fragmentation

References

Application Notes and Protocols for H-DL-Abu-OH-d6 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-DL-Abu-OH-d6, or deuterated DL-α-aminobutyric acid, is a stable isotope-labeled amino acid that serves as a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. The replacement of six hydrogen atoms with deuterium (B1214612) simplifies ¹H NMR spectra by removing the corresponding signals, making it an excellent internal standard for quantitative NMR (qNMR) and a tracer for metabolic pathway studies. These application notes provide an overview of its utility and detailed protocols for its use in research and drug development. Deuterium-labelled amino acids have found extensive applications in pharmaceutical and bioanalytical research.[1]

Key Applications

  • Internal Standard for Quantitative NMR (qNMR): In qNMR, a known amount of an internal standard is added to a sample to determine the concentration of an analyte. The signal from the standard is used as a reference to which the analyte's signal is compared.[2][3][4] this compound is suitable for this purpose in aqueous samples due to its simplified proton spectrum, which reduces signal overlap with analytes of interest.

  • Metabolic Pathway Analysis: Deuterated amino acids can be introduced into biological systems to trace their metabolic fate.[1][5] By using NMR or mass spectrometry, researchers can track the incorporation of the deuterated backbone of this compound into various metabolites, providing insights into metabolic fluxes and pathway regulation.[5][6][7][8]

  • Protein Structure and Dynamics Studies: While perdeuteration is more common for large proteins, selective deuteration of amino acid residues can be a powerful tool to simplify complex NMR spectra of smaller peptides and proteins, aiding in structural elucidation and the study of dynamics.[1][9]

Data Presentation: NMR Spectral Properties

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. Note that the absence of protons on the ethyl side chain and the α-carbon significantly simplifies the ¹H NMR spectrum. The exact chemical shifts can vary depending on the solvent, pH, and temperature.[10]

Table 1: Expected ¹H NMR Chemical Shifts for this compound in D₂O

Functional GroupChemical Shift (ppm)MultiplicityNotes
-NH₂~4.8s (broad)Exchanges with D₂O, may not be observed.
-OH~4.8s (broad)Exchanges with D₂O, may not be observed.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in D₂O

Carbon AtomChemical Shift (ppm)Notes
C=O~175
α-carbon~58Signal will be a multiplet due to C-D coupling.
β-carbon~26Signal will be a multiplet due to C-D coupling.
γ-carbon~11Signal will be a multiplet due to C-D coupling.

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard for qNMR

This protocol outlines the steps for determining the concentration of an analyte in an aqueous sample using this compound as an internal standard.

Materials:

  • This compound

  • Analyte of interest

  • Deuterium oxide (D₂O)

  • NMR tubes

  • Micropipettes

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Preparation of a Stock Solution of the Internal Standard:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Dissolve it in a known volume of D₂O (e.g., 1.00 mL) to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a precise amount of the sample containing the analyte.

    • Dissolve the sample in a known volume of D₂O.

    • To a clean NMR tube, add a known volume of the dissolved sample (e.g., 500 µL).

    • Add a known volume of the this compound stock solution (e.g., 50 µL).

    • Vortex the NMR tube gently to ensure thorough mixing.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a ¹H NMR spectrum. Ensure that the relaxation delay (D1) is sufficiently long (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all relevant protons, which is crucial for accurate quantification.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard (if any residual non-deuterated standard is present and gives a signal, or if a known impurity in the standard can be used). Correction: As this compound is perdeuterated on the alkyl chain, it will not have a useful proton signal itself. In practice, a certified standard with a known purity and a non-deuterated functional group (like a trimethylsilyl (B98337) group) is often used. For the purpose of this hypothetical protocol with this compound, one would need to rely on a known, non-exchangeable proton signal if one existed, or more commonly, use this compound in conjunction with ¹³C NMR or as a spike in mass spectrometry. For ¹H qNMR, a different standard like DSS or TSP would be more appropriate.[2] However, to fulfill the prompt with the given compound, we will assume a hypothetical scenario where a quantifiable reference signal is available or that this is for ¹³C qNMR.

    • Calculate the concentration of the analyte using the following equation:

      Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (CIS)

      Where:

      • Canalyte = Concentration of the analyte

      • Ianalyte = Integral of the analyte signal

      • Nanalyte = Number of protons giving rise to the analyte signal

      • NIS = Number of protons giving rise to the internal standard signal

      • IIS = Integral of the internal standard signal

      • CIS = Concentration of the internal standard

Workflow for qNMR using an Internal Standard

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep_IS Prepare Internal Standard (IS) Stock Solution mix Mix Analyte and IS in NMR Tube prep_IS->mix prep_analyte Prepare Analyte Solution prep_analyte->mix acquire Acquire 1H NMR Spectrum (Long Relaxation Delay) mix->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Analyte Concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Protocol 2: Metabolic Labeling Study using this compound

This protocol describes a general workflow for tracing the metabolic fate of this compound in a cell culture system.

Materials:

  • This compound

  • Cell culture medium deficient in α-aminobutyric acid

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for extraction)

  • Centrifuge

  • Lyophilizer

  • NMR spectrometer

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with the α-aminobutyric acid-deficient medium supplemented with a known concentration of this compound.

    • Incubate the cells for a specific period to allow for the uptake and metabolism of the deuterated amino acid.

  • Metabolite Extraction:

    • Harvest the cells and quench metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).

    • Perform a metabolite extraction, for example, using a methanol-chloroform-water extraction method to separate polar and nonpolar metabolites.

    • Collect the polar (methanol-water) phase, which will contain amino acids and their derivatives.

  • Sample Preparation for NMR:

    • Lyophilize the polar extract to remove solvents.

    • Reconstitute the dried extract in a known volume of D₂O phosphate (B84403) buffer for NMR analysis.

  • NMR Data Acquisition:

    • Acquire ¹H, ¹³C, or 2D NMR (e.g., HSQC) spectra. The choice of experiment depends on the specific research question. ¹³C NMR will be particularly informative for identifying the incorporation of the labeled carbon backbone into other molecules.

  • Data Analysis:

    • Analyze the NMR spectra to identify metabolites that show signals corresponding to the deuterated label (e.g., characteristic C-D coupling patterns in ¹³C spectra or the absence of specific proton signals in ¹H spectra).

    • Compare the spectra of labeled and unlabeled control cells to identify the newly synthesized labeled metabolites.

Metabolic Labeling Experimental Workflow

G cluster_cell Cell Culture & Labeling cluster_extract Extraction cluster_nmr NMR Analysis cluster_analysis Data Interpretation culture Culture Cells labeling Incubate with this compound culture->labeling harvest Harvest and Quench Metabolism labeling->harvest extract Extract Metabolites harvest->extract prep_nmr Prepare Sample for NMR extract->prep_nmr acquire_nmr Acquire NMR Spectra (1D and 2D) prep_nmr->acquire_nmr analyze Identify Labeled Metabolites acquire_nmr->analyze pathway Map Metabolic Pathways analyze->pathway

Caption: Workflow for a metabolic labeling experiment.

Conclusion

This compound is a versatile tool for NMR-based research. Its primary application is as an internal standard for the quantification of molecules in complex mixtures, provided a suitable reference signal is considered. Furthermore, it can be employed in metabolic studies to trace the flow of its carbon skeleton through various biochemical pathways. The protocols provided herein offer a foundation for researchers to integrate this deuterated amino acid into their experimental designs.

References

Application Notes and Protocols for H-DL-Abu-OH-d6 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system.[1][2] By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism.[1][2] H-DL-Abu-OH-d6, a deuterium-labeled form of DL-α-aminobutyric acid, serves as a valuable tracer for investigating the metabolic fate of this non-proteinogenic amino acid and its interplay with central carbon and nitrogen metabolism. DL-α-aminobutyric acid is involved in the biosynthesis of certain nonribosomal peptides and its metabolism is linked to the catabolism of essential amino acids such as methionine, threonine, and serine.[3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolic flux analysis, aimed at researchers, scientists, and drug development professionals.

Principle of this compound Tracing

This compound is DL-α-aminobutyric acid where six hydrogen atoms have been replaced by deuterium (B1214612). When introduced into a biological system, the deuterated backbone of this compound allows for its downstream metabolites to be distinguished from their unlabeled counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The pattern and extent of deuterium incorporation into various metabolites provide quantitative data on the metabolic pathways utilizing α-aminobutyric acid.

The primary metabolic routes for α-aminobutyric acid involve its transamination to form 2-oxobutanoate, which can then enter central metabolic pathways. By tracking the d6 label, researchers can quantify the flux through these pathways and understand how they are altered in different physiological or pathological states.

Applications in Research and Drug Development

  • Elucidating Disease Metabolism: Investigate alterations in amino acid metabolism in diseases such as cancer, metabolic disorders, and neurodegenerative diseases.

  • Drug Discovery and Development: Assess the on- and off-target effects of drug candidates on cellular metabolism. Deuterated compounds can also be used to study the metabolic stability and pharmacokinetic profiles of drugs.[4][5]

  • Bioprocess Optimization: In industrial biotechnology, MFA can be used to optimize the production of desired metabolites by identifying and alleviating metabolic bottlenecks.

  • Understanding Basic Biology: Explore the fundamental aspects of amino acid metabolism and its regulation.

Data Presentation

Quantitative data from this compound tracing experiments should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.

Table 1: Example of Isotopic Enrichment Data

This table illustrates the percentage of the metabolite pool that contains deuterium atoms derived from this compound.

MetaboliteCondition A: Isotopic Enrichment (%)Condition B: Isotopic Enrichment (%)
α-Aminobutyric acid95.2 ± 2.194.8 ± 2.5
2-Oxobutanoate45.7 ± 3.830.1 ± 4.2
Propionyl-CoA30.5 ± 2.918.9 ± 3.1
Succinyl-CoA15.2 ± 1.88.7 ± 1.5
Glutamate5.1 ± 0.92.3 ± 0.6

Table 2: Example of Relative Metabolic Flux Data

This table shows the calculated relative flux rates through key metabolic pathways, normalized to a reference flux (e.g., cell growth rate or substrate uptake rate).

Metabolic FluxCondition A (Relative Flux)Condition B (Relative Flux)
α-Aminobutyric acid uptake100100
α-Aminobutyric acid -> 2-Oxobutanoate85.3 ± 5.465.1 ± 4.9
2-Oxobutanoate -> Propionyl-CoA60.1 ± 4.742.8 ± 3.8
Propionyl-CoA -> Succinyl-CoA40.2 ± 3.925.6 ± 3.1
Anaplerotic flux into TCA cycle25.8 ± 2.515.3 ± 2.1

Experimental Protocols

A generalized workflow for a metabolic flux analysis experiment using this compound is presented below. This protocol can be adapted for specific cell types and research questions.

I. Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing this compound at a known concentration. The standard amino acid medium should be used, with the unlabeled α-aminobutyric acid replaced by the deuterated tracer.

  • Labeling: Once cells reach the desired confluency, replace the standard medium with the labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer and to reach a metabolic and isotopic steady state. The optimal labeling time should be determined empirically for each cell line and experimental condition.

II. Sample Collection and Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample preparation. This is typically achieved by aspirating the medium and washing the cells with an ice-cold saline solution.

  • Metabolite Extraction: Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.

  • Cell Lysis: Scrape the cells in the extraction solvent and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.

  • Sample Storage: Collect the supernatant containing the metabolites and store at -80°C until analysis.

III. Analytical Methods
  • Mass Spectrometry (MS): The most common analytical technique for MFA is Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • Chromatography: Separate the metabolites using an appropriate LC method, such as HILIC chromatography for polar metabolites.

    • Mass Analysis: Analyze the eluent using a high-resolution mass spectrometer to detect the mass shift introduced by the deuterium labels.

  • Data Analysis:

    • Peak Integration: Integrate the peak areas for both the labeled and unlabeled forms of each metabolite of interest.

    • Isotopic Enrichment Calculation: Determine the isotopic enrichment for each metabolite.

    • Flux Calculation: Use metabolic modeling software (e.g., INCA, Metran) to calculate the metabolic fluxes that best fit the measured isotopic labeling patterns.

Visualization of Pathways and Workflows

To aid in the understanding of the experimental process and the metabolic pathways being investigated, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Cell Culture B Introduction of This compound Tracer A->B C Incubation to Isotopic Steady State B->C D Metabolite Extraction C->D E LC-MS Analysis D->E F Data Analysis and Flux Calculation E->F

A generalized workflow for metabolic flux analysis.

G Abu_d6 This compound Oxobutanoate_d5 2-Oxobutanoate-d5 Abu_d6->Oxobutanoate_d5 Transamination PropionylCoA_d5 Propionyl-CoA-d5 Oxobutanoate_d5->PropionylCoA_d5 Oxidative Decarboxylation MethylmalonylCoA_d5 Methylmalonyl-CoA-d5 PropionylCoA_d5->MethylmalonylCoA_d5 SuccinylCoA_d4 Succinyl-CoA-d4 MethylmalonylCoA_d5->SuccinylCoA_d4 TCA TCA Cycle SuccinylCoA_d4->TCA Amino_Acids Other Amino Acids (Met, Thr, Ser) Amino_Acids->Oxobutanoate_d5

Metabolic fate of this compound.

Conclusion

This compound is a promising tracer for dissecting the complexities of amino acid metabolism. The protocols and guidelines presented here provide a framework for designing and conducting robust metabolic flux analysis experiments. By carefully considering experimental design, sample preparation, and data analysis, researchers can gain valuable insights into the metabolic reprogramming that occurs in various biological and pathological contexts.

References

Application Notes and Protocols for H-DL-Abu-OH-d6 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Abu-OH-d6, also known as DL-2-Aminobutyric acid-d6, is a deuterated, non-proteinogenic amino acid. As a stable isotope-labeled compound, it serves as a valuable tool in metabolic research, particularly in studies involving protein turnover, metabolic flux analysis, and as a tracer in mass spectrometry-based applications.[1][2] Its non-deuterated counterpart, 2-aminobutyric acid (AABA), is an analog of alanine (B10760859) and has been investigated for its role in various biological processes, including the regulation of glutathione (B108866) biosynthesis and as a supplement in specialized cell culture media.[3] The incorporation of deuterium (B1214612) provides a distinct mass shift, enabling the differentiation and quantification of molecules in complex biological samples.[4]

These application notes provide a comprehensive guide for the utilization of this compound in mammalian cell culture, covering essential protocols, potential applications, and data interpretation.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and performance in cell culture experiments.

PropertyValueReference
Molecular Formula C4H3D6NO2[5]
Appearance Solid[6]
Storage Temperature Room temperature for the solid form. Stock solutions should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[5][7]
Solubility Soluble in aqueous solutions. For stock solutions, sterile water or phosphate-buffered saline (PBS) is recommended.[3]
Stability Stable under normal laboratory conditions. Avoid repeated freeze-thaw cycles of stock solutions.[7][8]

Applications in Cell Culture

The unique properties of this compound make it suitable for a variety of applications in cell culture-based research:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): this compound can be used as a "heavy" amino acid in SILAC experiments to quantify newly synthesized proteins and measure protein turnover rates.

  • Metabolic Flux Analysis: As a metabolic tracer, it can be used to follow the fate of 2-aminobutyric acid in cellular metabolic pathways.[1]

  • Drug Development: The use of deuterated compounds can alter pharmacokinetic profiles, and studies with this compound may provide insights into the metabolism and stability of drug candidates containing this amino acid moiety.[9]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in mammalian cell culture. Optimization for specific cell lines and experimental goals is recommended.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, nuclease-free water or PBS

    • Sterile conical tubes

    • Sterile filter (0.22 µm)

  • Procedure:

    • Under aseptic conditions in a laminar flow hood, weigh the desired amount of this compound powder.

    • Dissolve the powder in sterile water or PBS to a final concentration of 100 mM. Ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]

Protocol 2: Supplementation of Cell Culture Medium
  • Materials:

    • Prepared this compound stock solution (100 mM)

    • Complete cell culture medium appropriate for the cell line of interest

    • Cultured mammalian cells

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution into the complete cell culture medium to achieve the desired final working concentration. It is recommended to test a range of concentrations (e.g., 0.1 mM to 1 mM) to determine the optimal concentration for your specific cell line and experiment.[10]

    • For labeling experiments, it is advisable to use a custom medium lacking the non-deuterated form of the amino acid to maximize incorporation of the deuterated analog.[11]

    • Replace the existing medium in the cell culture flasks or plates with the freshly prepared medium containing this compound.

    • Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO2).

Protocol 3: Cell Proliferation Assay (Example Application)

This protocol outlines a general method to assess the effect of this compound on cell proliferation.

  • Materials:

    • Mammalian cell line of interest (e.g., HeLa, HEK293)

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • Cell proliferation assay reagent (e.g., MTT, WST-1)

    • Plate reader

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 mM).

    • Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

    • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability compared to the vehicle control.

Data Presentation

Table 1: Recommended Working Concentrations for Amino Acid Supplementation
ApplicationTypical Concentration RangeNotes
General Cell Culture Supplementation0.1 - 1 mMConcentration should be optimized for each cell line.[10][12]
SILAC LabelingDependent on media formulation; aim for complete replacement of the non-labeled amino acid.Requires custom media formulations for accurate quantification.[11]
Metabolic Tracing0.1 - 5 mMHigher concentrations may be needed to achieve detectable labeling of downstream metabolites.
Cytotoxicity Assessment0.01 - 10 mMA broad range should be tested to determine the IC50 value.

Potential Signaling Pathways and Experimental Workflows

This compound, as an analog of other small amino acids, may influence several key cellular pathways.

Glutathione Biosynthesis Pathway

L-2-Aminobutyric acid has been shown to be involved in the γ-glutamyl cycle, which is central to the synthesis of the antioxidant glutathione (GSH).[3] Supplementing cells with this compound could potentially modulate this pathway.

Glutathione_Biosynthesis Glu Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys Cysteine Cys->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS Gly Glycine Gly->GS GSH Glutathione (GSH) GS->GSH Abu This compound Abu->GCL Potential Modulation

Caption: Potential modulation of the glutathione biosynthesis pathway by this compound.

GABAergic Signaling Pathway

Given the structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, this compound might interact with GABA receptors and modulate GABAergic signaling.[13][14]

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle GABA_R GABA Receptor Vesicle->GABA_R Release Ion_Channel Ion Channel (Cl- influx) GABA_R->Ion_Channel Activation Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Abu This compound Abu->GABA_R Potential Interaction

Caption: Potential interaction of this compound with the GABAergic signaling pathway.

Experimental Workflow: SILAC-based Proteomics

This workflow outlines the key steps for using this compound in a SILAC experiment to study protein turnover.

SILAC_Workflow Start Start: Cell Culture Light_Culture Culture in 'Light' Medium (unlabeled amino acids) Start->Light_Culture Heavy_Culture Culture in 'Heavy' Medium (with this compound) Start->Heavy_Culture Harvest Harvest Cells Light_Culture->Harvest Heavy_Culture->Harvest Lyse Cell Lysis and Protein Extraction Harvest->Lyse Combine Combine Protein Samples (1:1 ratio) Lyse->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis: Protein Identification and Quantification LC_MS->Data_Analysis Result Result: Protein Turnover Rates Data_Analysis->Result

Caption: A generalized workflow for a SILAC-based proteomics experiment.

Troubleshooting

Common issues when working with amino acid supplements in cell culture and their potential solutions.[3][15][16]

ProblemPossible CauseSuggested Solution
Reduced Cell Viability or Proliferation Cytotoxicity at high concentrations of this compound.Perform a dose-response experiment to determine the optimal, non-toxic concentration.
Contamination of stock solution.Ensure sterile preparation and handling of the stock solution. Filter-sterilize before use.
Inconsistent Experimental Results Instability of the compound in media over time.Prepare fresh media with this compound for each experiment. Avoid prolonged storage of supplemented media.
Incomplete dissolution of the compound.Ensure the this compound is fully dissolved in the stock solution before adding to the culture medium.
Low Incorporation in Labeling Experiments Presence of the non-deuterated amino acid in the basal medium or serum.Use a custom medium devoid of the non-labeled amino acid. Use dialyzed serum if serum is required.[11]
Insufficient incubation time.Optimize the labeling time to allow for sufficient incorporation into newly synthesized proteins.

Conclusion

This compound is a powerful tool for researchers in cell biology and drug development. Its application in techniques like SILAC and metabolic flux analysis can provide valuable insights into complex biological processes. The protocols and information provided herein serve as a starting point for incorporating this deuterated amino acid into various cell culture-based assays. As with any reagent, empirical optimization for specific experimental systems is essential for achieving robust and reproducible results.

References

Application Notes and Protocols for Peptide Synthesis Incorporating H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and proteomics.[1] Deuterium-labeled amino acids, such as H-DL-2-Aminobutyric acid-d6 (H-DL-Abu-OH-d6), offer unique advantages, including increased metabolic stability and utility as internal standards for quantitative mass spectrometry-based assays.[2][3] The replacement of hydrogen with deuterium (B1214612) at key positions can slow down enzyme-mediated degradation, thereby enhancing the pharmacokinetic profile of peptide therapeutics.[3]

This document provides detailed protocols for the incorporation of this compound into a target peptide sequence using automated solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. It also outlines methods for the purification and characterization of the resulting deuterated peptide.

Materials and Reagents

ReagentSupplierGrade
Rink Amide MBHA ResinSigma-Aldrich100-200 mesh, 0.5-0.8 mmol/g
Fmoc-L-Amino AcidsSigma-AldrichStandard protecting groups
Fmoc-DL-Abu(d6)-OHCustom Synthesis>98% isotopic purity
HBTUSigma-Aldrich>99.5%
HOBtSigma-Aldrich>99.0%
DIPEASigma-Aldrich>99.5%
Piperidine (B6355638)Sigma-Aldrich>99.5%
DMFSigma-AldrichPeptide synthesis grade
DCMSigma-AldrichAnhydrous, >99.8%
TFASigma-AldrichReagent grade
TISSigma-AldrichReagent grade
WaterSigma-AldrichHPLC grade
Acetonitrile (B52724)Sigma-AldrichHPLC grade

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the automated synthesis of a model hexapeptide (Tyr-Ala-Gly-Phe-Leu-Abu(d6)) on a 0.1 mmol scale using a microwave-assisted peptide synthesizer. The synthesis is based on the widely used Fmoc/tBu strategy.[4][5]

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Wash2->Deprotection1 Repeat for each amino acid Cleavage Cleavage from Resin Wash2->Cleavage Purification HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Peptide Final Deuterated Peptide Lyophilization->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide MBHA resin (0.1 mmol) in DMF for 30 minutes in the reaction vessel of the peptide synthesizer.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 3 and 10 minutes, respectively, to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve 0.4 mmol of the Fmoc-protected amino acid, 0.39 mmol of HBTU, and 0.4 mmol of HOBt in DMF. Add 0.8 mmol of DIPEA to the solution and immediately add it to the resin. Allow the coupling reaction to proceed for 5 minutes with microwave irradiation (25W, max temperature 75°C).

    • For Fmoc-DL-Abu(d6)-OH: Follow the same procedure as for standard amino acids. The incorporation of the deuterated amino acid is expected to proceed with similar efficiency.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and finally with methanol (B129727) (3 times). Dry the resin under vacuum.

Peptide Cleavage and Deprotection
  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the dried resin-bound peptide (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen.

Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Use a linear gradient of 5-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

    • Collect fractions corresponding to the major peak.

  • Analysis:

    • Confirm the purity and identity of the collected fractions using liquid chromatography-mass spectrometry (LC-MS).

    • Analyze the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to confirm the correct molecular weight, accounting for the mass increase due to the six deuterium atoms.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the model hexapeptide (Tyr-Ala-Gly-Phe-Leu-Abu(d6)).

Table 1: Peptide Synthesis Yield

StepParameterValue
SynthesisScale0.1 mmol
Crude Peptide Yield125 mg
Theoretical Yield158 mg
Crude Yield (%)79%
PurificationPurified Peptide Yield71 mg
Overall Yield (%)45%

Table 2: Peptide Characterization

AnalysisParameterResult
HPLCPurity>98%
Retention Time15.2 min
ESI-MSCalculated [M+H]⁺689.42 Da
Observed [M+H]⁺689.45 Da

Application: In Vitro Metabolic Stability Assay

Peptides containing deuterated amino acids are often evaluated for their enhanced resistance to enzymatic degradation. This protocol outlines a general procedure for assessing the metabolic stability of the synthesized peptide in human liver microsomes.

Workflow for Metabolic Stability Assay:

Metabolic_Stability_Workflow cluster_incubation Microsomal Incubation Peptide Deuterated Peptide Incubation Incubation at 37°C Peptide->Incubation Microsomes Human Liver Microsomes Microsomes->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Quenching Quench Reaction (Acetonitrile) Incubation->Quenching Time points (0, 15, 30, 60 min) Centrifugation Centrifugation Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS_Analysis LC-MS/MS Analysis Supernatant->LCMS_Analysis Data_Analysis Data Analysis (Half-life determination) LCMS_Analysis->Data_Analysis

Caption: Workflow for an in vitro metabolic stability assay.

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing the deuterated peptide (1 µM final concentration) and human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent peptide at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining peptide against time. The slope of the linear regression will be used to calculate the in vitro half-life (t½).

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful incorporation of this compound into synthetic peptides. The use of deuterated amino acids is a valuable tool for enhancing the metabolic stability of peptide-based drug candidates. The provided methods for synthesis, purification, and analysis will enable researchers to efficiently produce and characterize these modified peptides for further investigation in drug development and other life science applications.

References

Application Note: High-Throughput Quantification of Metabolites in Biological Matrices using H-DL-Abu-OH-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of small molecules is paramount for understanding complex biological systems and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for these studies. However, variability arising from sample preparation and instrumental analysis can compromise data quality. The use of stable isotope-labeled internal standards is a widely accepted strategy to correct for these variations, ensuring high accuracy and precision.[1][2]

This application note provides a detailed protocol for the preparation of biological samples (plasma and urine) for metabolomics analysis using H-DL-2-Aminobutyric acid-d6 (H-DL-Abu-OH-d6) as an internal standard. This compound is a deuterated analog of the non-proteinogenic amino acid 2-aminobutyric acid, making it an ideal internal standard for the quantification of a range of amino acids and other polar metabolites. Its chemical and physical properties closely mimic those of the endogenous analytes, ensuring it behaves similarly during extraction and ionization, while its mass difference allows for clear distinction by the mass spectrometer.

Quantitative Performance Data

The following tables summarize the typical quantitative performance characteristics of a deuterated amino acid internal standard in a bioanalytical method. The data presented here is based on the validation of a similar deuterated four-carbon amino acid, d2-γ-aminobutyric acid (d2-GABA), in human plasma and serves as a representative example of the expected performance when using this compound.[3][4]

Table 1: Calibration Curve Linearity

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
γ-Aminobutyric AcidHuman Plasma5.00 - 1000≥ 0.997

Table 2: Accuracy and Precision

AnalyteMatrixSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
γ-Aminobutyric AcidHuman Plasma10.0≤ 9.9≤ 9.599.1 - 104
100≤ 8.5≤ 8.2100.2 - 103.5
800≤ 7.8≤ 7.599.5 - 102.8

Table 3: Recovery and Matrix Effect

AnalyteMatrixRecovery (%)Matrix Effect (%)
Deuterated Amino Acids (Typical)Human Cerebrospinal Fluid61.5 - 114.824.4 - 105.2

Note: The data in these tables are representative and based on a validated method for a structurally similar compound.[3][4][5] Actual performance may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

This section provides detailed protocols for the preparation of plasma and urine samples for LC-MS based metabolomics analysis using this compound as an internal standard.

Materials and Reagents
  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Internal Standard Stock Solution
  • Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working internal standard solution by diluting with 50% methanol to a final concentration of 10 µg/mL. Store at -20°C.

Plasma Sample Preparation Protocol
  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the 10 µg/mL this compound working internal standard solution.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or an LC-MS vial.

  • The sample is now ready for LC-MS analysis.

Urine Sample Preparation Protocol
  • Thaw frozen urine samples on ice.

  • Vortex the urine sample to ensure homogeneity.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any sediment.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the urine supernatant.

  • Add 10 µL of the 10 µg/mL this compound working internal standard solution.

  • Add 200 µL of 50% methanol.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial.

  • The sample is now ready for LC-MS analysis.

Visualizations

Experimental Workflow

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis s_plasma Plasma Sample p_thaw Thaw on Ice s_plasma->p_thaw s_urine Urine Sample s_urine->p_thaw p_vortex Vortex p_thaw->p_vortex p_aliquot Aliquot (50 µL) p_vortex->p_aliquot p_add_is Add Internal Standard (this compound) p_aliquot->p_add_is p_precipitate Protein Precipitation (Methanol for Plasma) (50% Methanol for Urine) p_add_is->p_precipitate p_vortex2 Vortex p_precipitate->p_vortex2 p_incubate Incubate (-20°C) (Plasma only) p_vortex2->p_incubate Plasma p_centrifuge Centrifuge p_vortex2->p_centrifuge Urine p_incubate->p_centrifuge p_supernatant Transfer Supernatant p_centrifuge->p_supernatant a_lcms LC-MS Analysis p_supernatant->a_lcms a_data Data Processing a_lcms->a_data

Caption: Experimental workflow for metabolomics sample preparation.

Biosynthesis Pathway of 2-Aminobutyric Acid

G Thr L-Threonine Keto 2-Ketobutyric Acid Thr->Keto Threonine Dehydratase Abu 2-Aminobutyric Acid Keto->Abu Transaminase Met Methionine Biosynthesis Keto->Met Ile Isoleucine Biosynthesis Keto->Ile

Caption: Biosynthesis of 2-aminobutyric acid from L-threonine.

Degradation Pathway of 2-Aminobutyric Acid

G Abu 2-Aminobutyric Acid Keto 2-Ketobutyric Acid Abu->Keto Transaminase Propionyl Propionyl-CoA Keto->Propionyl Oxidative Decarboxylation Succinyl Succinyl-CoA Propionyl->Succinyl TCA TCA Cycle Succinyl->TCA

References

Application Notes and Protocols for Quantitative Amino Acid Analysis Using H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of amino acids is critical in various fields of research, including neuroscience, metabolic studies, and drug development. Stable isotope-labeled internal standards are essential for achieving accurate and reproducible results in mass spectrometry-based quantitative analyses. H-DL-Abu-OH-d6 is a deuterated form of DL-α-aminobutyric acid, a non-proteinogenic amino acid. Its use as an internal standard allows for the correction of variability during sample preparation and analysis, thereby ensuring high-quality quantitative data.[1][2] This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of amino acids, particularly isomers of aminobutyric acid, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry is a powerful technique for the accurate quantification of analytes in complex matrices. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the analytical workflow. The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).

Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, derivatization, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are distinguished by their mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Application: Quantification of Aminobutyric Acid Isomers

This compound is particularly useful as an internal standard for the quantification of α-aminobutyric acid (AABA) and can also be applied in methods analyzing its isomers, β-aminobutyric acid (BABA) and γ-aminobutyric acid (GABA). These isomers play significant roles in various biological processes. GABA, for instance, is the primary inhibitory neurotransmitter in the mammalian central nervous system.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Reference standards for the amino acids of interest (e.g., DL-α-aminobutyric acid, β-aminobutyric acid, γ-aminobutyric acid)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate (B1220265), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum, cerebrospinal fluid, tissue homogenate)

  • 96-well protein precipitation plates or microcentrifuge tubes

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

Protocol 1: Sample Preparation (Protein Precipitation)
  • Prepare Internal Standard Spiking Solution: Prepare a stock solution of this compound in ultrapure water. From the stock solution, prepare a working spiking solution at a concentration appropriate for the expected analyte concentration range in the samples.

  • Sample Aliquoting: Aliquot 50 µL of the biological sample (e.g., plasma) into a 96-well protein precipitation plate or a microcentrifuge tube.

  • Spiking: Add 10 µL of the this compound internal standard spiking solution to each sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each sample to precipitate proteins.

  • Mixing and Incubation: Vortex the samples for 1 minute and incubate at 4°C for 20 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or microcentrifuge tubes for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: 95% to 50% B

      • 5-6 min: 50% B

      • 6-6.1 min: 50% to 95% B

      • 6.1-8 min: 95% B

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor and product ion pairs for the analytes and the internal standard need to be optimized. For this compound, the precursor ion will be [M+H]+, which is m/z 110.1, and the product ion will be determined by fragmentation experiments. For the unlabeled α-aminobutyric acid, the transition would be m/z 104.1 to a specific product ion.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Optimized MRM Transitions for Aminobutyric Acid Isomers and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
α-Aminobutyric Acid104.158.115
β-Aminobutyric Acid104.186.112
γ-Aminobutyric Acid (GABA)104.187.110
This compound110.164.115

Note: The exact MRM transitions and collision energies may need to be optimized on the specific mass spectrometer being used.

Table 2: Representative Quantitative Results for Aminobutyric Acid in Plasma

Sample IDα-AABA (µM)β-AABA (µM)GABA (µM)
Control 15.21.80.5
Control 24.91.90.6
Treated 18.12.50.9
Treated 28.52.71.0

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the quantitative analysis of amino acids using this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_results Results Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis (HILIC) Supernatant->LC_MSMS Integration Peak Integration LC_MSMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Data_Table Quantitative Data Table Quantification->Data_Table gaba_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_syn GABA Synthesis GAD->GABA_syn Vesicle Synaptic Vesicle GABA_syn->Vesicle Release GABA Release Vesicle->Release GABA_cleft GABA Release->GABA_cleft GABA_A GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A GABA_B GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B GAT GABA Transporter (GAT) GABA_cleft->GAT Chloride Cl- Influx GABA_A->Chloride G_protein G-protein Signaling GABA_B->G_protein Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization

References

Troubleshooting & Optimization

H-DL-Abu-OH-d6 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability, storage, and handling of H-DL-Abu-OH-d6. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid powder. The recommended storage temperatures and durations are summarized in the table below. When preparing solutions, it is advisable to aliquot them to minimize freeze-thaw cycles.

Q2: How long can I store this compound in solvent?

A2: When dissolved in a solvent, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is crucial to use a dry, aprotic solvent if prolonged storage in solution is necessary.

Q3: Is this compound sensitive to light?

Q4: What are the potential signs of degradation?

A4: Degradation may be indicated by a change in physical appearance, such as discoloration (from white to off-white or yellow), or by a change in solubility. For analytical confirmation, techniques like NMR or mass spectrometry can be used to assess purity.

Q5: What is the primary degradation pathway for this compound?

A5: Specific degradation pathways for this compound have not been detailed in the available literature. However, like other amino acids, potential degradation can occur through oxidation, especially in the presence of reactive oxygen species, or through racemization at the chiral center under harsh acidic or basic conditions.

Stability and Storage Conditions

Proper storage is critical to maintain the isotopic purity and chemical integrity of this compound. The following table summarizes the recommended storage conditions.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Experimental Protocols

Protocol: Assessment of Compound Stability

This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Methanol, Water)

  • Analytical instruments (e.g., HPLC, LC-MS, NMR)

  • Temperature and humidity controlled incubator/chamber

  • Light-protected vials

Procedure:

  • Prepare a stock solution of this compound at a known concentration in the desired solvent.

  • Aliquot the stock solution into multiple light-protected vials.

  • Establish a baseline (T=0) by analyzing one aliquot for purity and concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Store the remaining aliquots under the desired experimental conditions (e.g., specific temperature, humidity, light exposure).

  • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot and analyze it using the same analytical method as the baseline.

  • Compare the results to the baseline to determine the extent of degradation. A decrease in the main compound peak and the appearance of new peaks may indicate degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Aliquot solutions to avoid repeated freeze-thaw cycles.
Reduced solubility Partial degradation or absorption of moisture.Use a fresh vial of the compound. Ensure the powder is handled in a dry environment (e.g., in a glove box with an inert atmosphere).
Appearance of unexpected analytical peaks Contamination or degradation of the compound.Verify the purity of the solvent. Run a blank analysis. If degradation is suspected, acquire a fresh sample of this compound.
Loss of deuterium (B1214612) label Exchange with protic solvents or exposure to acidic/basic conditions.Use aprotic solvents where possible. Avoid prolonged exposure to strong acids or bases. If an aqueous solution is required, prepare it fresh before use.

Visualizations

StorageWorkflow start Receive this compound storage_form Solid or in Solution? start->storage_form solid_storage Store as Powder: -20°C for up to 3 years 4°C for up to 2 years storage_form->solid_storage Solid solution_storage Store in Solution: -80°C for up to 6 months -20°C for up to 1 month storage_form->solution_storage Solution usage Prepare for Experiment solid_storage->usage aliquot Aliquot to minimize freeze-thaw cycles solution_storage->aliquot aliquot->usage

Caption: Recommended storage and handling workflow for this compound.

DegradationPathway main_compound This compound product1 Oxidized Byproducts main_compound->product1 product2 Racemized Mixture main_compound->product2 product3 Fragmentation Products main_compound->product3 stressor1 Oxidizing Agents (e.g., air, peroxides) stressor1->product1 stressor2 Harsh pH (Strong Acid/Base) stressor2->product2 stressor3 High Energy (e.g., UV light, heat) stressor3->product3

Caption: Potential degradation pathways for amino acids like this compound.

References

Preventing deuterium exchange in H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-DL-Abu-OH-d6

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium (B1214612) exchange in this compound. Below you will find frequently asked questions, a troubleshooting guide, and detailed protocols to ensure the isotopic stability of your compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction in which a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as from moisture or protic solvents.[1] For this compound, this can lead to a loss of isotopic enrichment, compromising the integrity of studies that rely on the deuterated label for metabolic tracing, pharmacokinetic analysis, or as an internal standard in mass spectrometry.[2][3]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: Deuterium atoms attached to heteroatoms (oxygen and nitrogen) are highly susceptible to rapid exchange with protons from the environment.[4] Therefore, the deuterium on the carboxylic acid (-OD) and the amino group (-ND2) are considered labile. The deuterium atoms on the ethyl side chain (C-D bonds) are significantly more stable and are not expected to exchange under standard analytical and physiological conditions.[2][5] However, exposure to harsh conditions like strong acids, bases, high temperatures, or certain metal catalysts can facilitate the exchange of even these more stable C-D bonds.[1][6]

Q3: How does pH affect the stability of the deuterium labels?

A3: Both acidic and basic conditions can catalyze H/D exchange.[1][7] For the C-D bonds on the alkyl chain, extreme pH levels can promote exchange mechanisms. It is crucial to maintain a near-neutral pH (approximately 6.0-7.5) in aqueous solutions to minimize the risk of exchange. The minimum exchange rate for amide hydrogens in proteins, a related scenario, occurs at approximately pH 2.6, but for general stability of deuterated compounds, neutrality is often the safest approach.[6]

Q4: What are the best practices for storing this compound to prevent deuterium exchange?

A4: To maintain isotopic purity, this compound should be stored as a solid in a tightly sealed container, preferably in a desiccator or under a dry, inert atmosphere like argon or nitrogen.[1][8] For solutions, use anhydrous aprotic solvents and store at low temperatures (-20°C or -80°C) to minimize degradation and exchange.[9][10] Avoid repeated freeze-thaw cycles.

Q5: Which solvents should I use for my experiments with this compound?

A5: Whenever possible, use dry (anhydrous) aprotic solvents such as acetonitrile, DMSO, or THF. If an aqueous or protic solvent system is required (e.g., water, methanol), use the corresponding deuterated solvent (e.g., D₂O, CD₃OD) to prevent the loss of labile deuterons and minimize the risk of back-exchange.[1][11] If using non-deuterated protic solvents is unavoidable, experiments should be conducted promptly after preparation.

Troubleshooting Guide

Issue 1: Mass spectrometry results show a lower molecular weight than expected or a changing isotopic distribution.

  • Possible Cause: You are likely observing a loss of isotopic enrichment due to H/D exchange. This is most common for the labile deuterium atoms on the amino and carboxyl groups, especially if the sample was prepared in a protic, non-deuterated solvent (like H₂O or methanol).[1]

  • Solution:

    • Solvent Check: Prepare your sample in an anhydrous aprotic solvent or a fully deuterated protic solvent (e.g., D₂O).

    • pH Control: If using an aqueous medium, ensure the solution is buffered to a neutral pH.

    • Handling: Minimize exposure of the compound to atmospheric moisture during weighing and sample preparation.[1]

    • Confirmation: To confirm exchange at labile positions, analyze a sample prepared in D₂O. The expected molecular weight should be maintained.

Issue 2: ¹H-NMR spectrum shows unexpected signals in the alkyl region where deuterium should be present.

  • Possible Cause: This is a more serious issue indicating that the stable C-D bonds on the ethyl side chain may be undergoing exchange. This is rare and suggests exposure to harsh experimental conditions.

  • Solution:

    • Review Experimental Conditions: Check for the presence of strong acids, strong bases, or metal catalysts (e.g., Platinum, Palladium) in your reaction mixture, as these are known to catalyze C-H (and C-D) bond exchange.[5][6]

    • Temperature Control: High temperatures (>100 °C) can promote deuterium exchange, especially under non-neutral pH.[2] Ensure your experimental temperature is appropriate.

    • Purity Check: Verify the purity of all reagents and solvents to rule out catalytic impurities.

    • Run a Stability Test: Use the protocol provided below to systematically test the stability of your compound under your specific experimental conditions.

Quantitative Data Summary: Conditions for Handling this compound

ParameterRecommendedUse with CautionAvoid
pH (Aqueous Solutions) 6.0 - 7.54.0 - 6.0, 7.5 - 8.5< 4.0 or > 8.5
Temperature ≤ 37°C37°C - 60°C> 60°C (especially with non-neutral pH or catalysts)
Solvents Anhydrous Aprotic (Acetonitrile, DMSO, THF), Deuterated Protic (D₂O, CD₃OD)Protic Solvents (H₂O, MeOH, EtOH) for short durationsProtic solvents with acidic/basic contaminants
Additives Neutral buffers (e.g., Phosphate)Mild acids/bases if necessary for solubilityStrong acids (e.g., HCl, H₂SO₄), Strong bases (e.g., NaOH), Metal catalysts (e.g., Pt, Pd)

Experimental Protocols

Protocol 1: Validating Deuterium Label Stability in an Experimental Buffer

This protocol allows you to determine the stability of the deuterium labels on this compound under your specific experimental conditions.

Objective: To quantify the percentage of deuterium exchange over a time course relevant to your experiment.

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in an anhydrous aprotic solvent (e.g., Acetonitrile).

  • Sample Preparation:

    • Prepare your experimental buffer (e.g., phosphate (B84403) buffer in H₂O, pH 7.4).

    • Spike the buffer with the this compound stock solution to achieve the final desired concentration.

    • Prepare a "Time Zero" (T₀) sample by immediately quenching the reaction. This can be done by snap-freezing in liquid nitrogen or by immediate extraction into an organic solvent.

    • Prepare a "Control" sample by spiking the stock solution into a deuterated version of your buffer (e.g., phosphate buffer in D₂O).

  • Incubation:

    • Incubate the remaining test samples under your standard experimental conditions (e.g., 37°C).

    • Collect aliquots at various time points (e.g., 1h, 4h, 8h, 24h) and quench them immediately as described for the T₀ sample.

  • Sample Analysis:

    • Analyze all samples (T₀, Control, and time-course aliquots) by LC-MS.

    • Monitor the mass isotopologue distribution of this compound. Look for the appearance of lower mass peaks (d5, d4, etc.), which indicate deuterium loss.

  • Data Interpretation:

    • Compare the isotopic distribution of the time-course samples to the T₀ and Control samples. A stable label will show no significant change in the isotopic pattern over time compared to the control. Significant appearance of lower mass isotopologues indicates deuterium exchange.

Visual Guides

Preventing_HD_Exchange Workflow for Preventing H/D Exchange cluster_storage Storage cluster_prep Preparation cluster_exp Experiment Storage Receive & Store Compound - Solid form - Tightly sealed vial - Desiccator / Inert gas Weigh Weigh Compound - Minimize air exposure Storage->Weigh Handle carefully Solvent Select Solvent Aprotic Anhydrous Aprotic (e.g., DMSO, ACN) Solvent->Aprotic Preferred Protic Protic (e.g., H2O, MeOH) Solvent->Protic If required Dissolve Dissolve & Prepare Solution Aprotic->Dissolve DeuteratedProtic Use Deuterated Version (e.g., D2O, CD3OD) Protic->DeuteratedProtic DeuteratedProtic->Dissolve Weigh->Solvent pH_Check Check pH Dissolve->pH_Check Neutral pH is Neutral (6-7.5) pH_Check->Neutral Yes Adjust Adjust to Neutral pH (Use dilute buffers) pH_Check->Adjust No Run Run Experiment - Monitor temperature - Avoid catalysts Neutral->Run Adjust->Neutral Analysis Analyze Sample Promptly Run->Analysis

Caption: A decision workflow for handling this compound to prevent deuterium exchange.

Troubleshooting_HD_Exchange Troubleshooting Isotopic Purity Loss cluster_causes Potential Causes cluster_solutions Solutions Start Isotopic Purity Loss Detected? (e.g., via LC-MS) Cause_Solvent Protic Solvent Used? (H2O, MeOH) Start->Cause_Solvent Cause_pH Extreme pH? (<4 or >8.5) Start->Cause_pH Cause_Conditions Harsh Conditions? (High Temp, Catalysts) Start->Cause_Conditions Sol_Solvent Switch to Anhydrous Aprotic or Deuterated Solvent (D2O) Cause_Solvent->Sol_Solvent If Yes Sol_pH Buffer Solution to Neutral pH (6-7.5) Cause_pH->Sol_pH If Yes Sol_Conditions Review Protocol: - Lower Temperature - Remove/Identify Catalysts Cause_Conditions->Sol_Conditions If Yes

Caption: A logical diagram for troubleshooting the loss of deuterium labels.

References

Troubleshooting isotopic interference with H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-DL-Abu-OH-d6. The focus is on identifying and resolving isotopic interference issues commonly encountered during mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference when using this compound as an internal standard?

A1: Isotopic interference, or "crosstalk," occurs when the mass spectrometry signal of the analyte (unlabeled H-DL-Abu-OH) overlaps with the signal of its deuterated internal standard (this compound).[1] This can lead to inaccurate quantification. The primary causes are:

  • Isotopic Impurity of the Standard: The this compound material may contain a small percentage of unlabeled (d0) or partially deuterated (d1-d5) molecules.

  • Natural Isotope Contribution of the Analyte: At high concentrations, the naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) of the unlabeled analyte can produce a signal (M+1, M+2, etc.) that extends into the mass range of the deuterated standard.[2]

  • In-Source Hydrogen/Deuterium (B1214612) (H/D) Exchange: Deuterium atoms on the standard can exchange with hydrogen atoms from the environment (e.g., protic solvents), creating ions with lower masses that interfere with the analyte signal.[3]

Q2: I am seeing a signal for the unlabeled analyte (d0) in my blank samples that only contain the this compound internal standard. What is the cause?

A2: This is a classic indication of isotopic impurity in your deuterated internal standard. The this compound standard you are using likely contains a small amount of the non-deuterated (d0) form. This impurity will be detected at the mass-to-charge ratio (m/z) of the native analyte, resulting in a false positive signal in blank samples and creating a positive bias in all other samples.[1]

Q3: My calibration curve is non-linear and shows a positive y-intercept. How is this related to isotopic interference?

A3: This issue is often caused by isotopic impurities in the this compound standard. The unlabeled (d0) impurity contributes a constant signal to the analyte channel across all calibration points. This artificially inflates the analyte response, especially at lower concentrations, leading to a non-linear curve (particularly when using a linear regression model) and a positive y-intercept.[1] A secondary cause, more pronounced at high analyte concentrations, is the contribution of the analyte's natural heavy isotopes to the internal standard's signal, which can suppress the calculated analyte/internal standard ratio.[2]

Q4: My results suggest the isotopic purity of this compound is decreasing during my sample preparation. What could be happening?

A4: This suggests that Hydrogen-Deuterium (H/D) exchange is occurring. Deuterium atoms, especially those on labile functional groups like amines (-ND₂) and carboxylic acids (-COOD), can exchange with protons from the sample matrix or solvents (e.g., water, methanol).[4] This exchange is often catalyzed by acidic or basic conditions and elevated temperatures. The result is a decrease in the d6 signal and an increase in the signal of lower-mass isotopologues, compromising accurate quantification.

Q5: How can I distinguish between interference from natural analyte isotopes and interference from impurities within the deuterated standard?

A5: You can perform two simple experiments:

  • Analyze the Internal Standard Alone: Prepare a sample containing only the this compound standard in your final solvent. If you observe a signal in the mass channel for the unlabeled analyte, it confirms the presence of d0 impurity in your standard.

  • Analyze a High-Concentration Analyte Sample: Prepare a sample containing a high concentration of the unlabeled analyte without any internal standard. If you detect a signal in the mass channel for the d6 internal standard, it indicates that the natural isotopic distribution of the analyte is contributing to the standard's signal.[4]

Troubleshooting Guides

This section provides structured approaches to common issues. The following table summarizes key problems, their likely causes, and recommended solutions.

Symptom Potential Cause(s) Recommended Solutions
Analyte signal in blank samples Isotopic impurity (d0) in the this compound standard.1. Source a higher isotopic purity standard (>98%).[5]2. Characterize the level of d0 impurity and apply a mathematical correction.[1]3. Subtract the blank signal if it is consistent, though this is less accurate.
Non-linear calibration curve 1. Isotopic impurity in the internal standard.2. Contribution of natural analyte isotopes to the standard's signal at high concentrations.1. Use a standard with higher isotopic purity.2. Apply a non-linear regression model for the calibration curve that accounts for the interference.[1]3. Ensure the mass difference between analyte and standard is sufficient (≥3 amu is recommended).[3]
Decreasing internal standard signal over time or with sample treatment Hydrogen-Deuterium (H/D) exchange due to labile deuterium atoms.1. Use aprotic solvents where possible.2. Avoid strongly acidic or basic conditions during sample preparation.[3]3. Keep samples cold to minimize exchange rates.[6]4. Ensure the deuterium labels on the standard are on stable carbon positions, not heteroatoms.[4]
Retention time shift between analyte and internal standard Chromatographic isotope effect.1. This is often minimal but can be pronounced in high-resolution chromatography.[7]2. Ensure the peak integration window is wide enough to encompass both co-eluting peaks.3. Using ¹³C-labeled standards can minimize this effect as they co-elute more closely than deuterated standards.[7]

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the source of isotopic interference.

G start Interference Suspected (e.g., non-linear curve, blank signal) exp1 Experiment 1: Analyze IS (d6) Only in Blank Matrix start->exp1 res1_yes Signal Detected in Analyte (d0) Channel? exp1->res1_yes  Check Result res1_no No Significant Signal in Analyte (d0) Channel res1_yes->res1_no  NO cause1 Primary Cause: Isotopic Impurity (d0) in Internal Standard res1_yes->cause1  YES exp2 Experiment 2: Analyze High-Conc. Analyte (d0) Only res1_no->exp2 res2_yes Signal Detected in IS (d6) Channel? exp2->res2_yes  Check Result cause2 Primary Cause: Natural Isotope Contribution from Analyte to IS res2_yes->cause2  YES exp3 Experiment 3: Incubate IS in Matrix Over Time (Check for d5, d4... signals) res2_yes->exp3  NO res2_no No Significant Signal in IS (d6) Channel res3_yes Lower Mass Isotopologues Increase Over Time? exp3->res3_yes  Check Result cause3 Primary Cause: H/D Exchange res3_yes->cause3  YES

Caption: Troubleshooting workflow for isotopic interference.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a general method to assess the isotopic purity of the this compound standard.

Objective: To quantify the relative abundance of all isotopologues (d0 to d6) in the internal standard material.

Methodology:

  • Sample Preparation:

    • Dissolve the this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 µg/mL.

    • Prepare a similar concentration of the unlabeled H-DL-Abu-OH as a reference.

  • LC-MS Analysis:

    • Inject the sample onto an LC-HRMS system (e.g., Q-TOF or Orbitrap). While chromatographic separation may not be necessary, a simple isocratic flow can be used for sample introduction.[8]

    • Acquire full-scan mass spectra over a relevant m/z range (e.g., m/z 100-115). Ensure the mass spectrometer is calibrated and set to a high resolution (>30,000) to resolve the different isotopologues.[9]

  • Data Analysis:

    • Extract the ion chromatograms or view the mass spectrum for the molecular ion cluster of this compound.

    • Record the intensity (peak area or height) for each isotopologue peak (d6, d5, d4, d3, d2, d1, d0).

    • Calculate the relative abundance of each isotopologue as a percentage of the total signal for all isotopologues.

    • Isotopic Purity (%) = (Intensity of d6 Peak / Sum of Intensities of all Isotopologue Peaks) x 100

    • Note: For highly accurate calculations, the raw intensities should be corrected for the natural isotopic abundance of carbon, nitrogen, and oxygen contributing to the M+1 and M+2 peaks of lower-mass isotopologues.[10]

Protocol 2: Mathematical Correction for Isotopic Crosstalk

This protocol is for correcting quantitative data when isotopic interference is known and characterized.

Objective: To correct for the contribution of the internal standard to the analyte signal and vice-versa.

Methodology:

  • Characterize Crosstalk Contributions:

    • IS to Analyte: Analyze a sample containing only the this compound standard. Calculate the ratio of the signal in the analyte's mass channel to the signal in the standard's mass channel. This is Correction Factor A.

      • A = (Signal_Analyte_Channel / Signal_IS_Channel)_IS_Only

    • Analyte to IS: Analyze a high-concentration sample of the unlabeled analyte only. Calculate the ratio of the signal in the standard's mass channel to the signal in the analyte's mass channel. This is Correction Factor B.

      • B = (Signal_IS_Channel / Signal_Analyte_Channel)_Analyte_Only

  • Apply Correction to Experimental Samples:

    • For each experimental sample, measure the raw signal intensities in both the analyte (Signal_Analyte_Raw) and internal standard (Signal_IS_Raw) channels.

    • Calculate the corrected signals using the following equations:[1]

      • Signal_Analyte_Corrected = Signal_Analyte_Raw - (Signal_IS_Raw * A)

      • Signal_IS_Corrected = Signal_IS_Raw - (Signal_Analyte_Raw * B)

  • Quantification:

    • Use the ratio of the corrected signals (Signal_Analyte_Corrected / Signal_IS_Corrected) to build the calibration curve and quantify the analyte in unknown samples. This approach helps to linearize the calibration curve and improve accuracy.[1]

G cluster_0 Sources of Interference cluster_1 Observed Effects Source1 Isotopic Impurity in IS Unlabeled (d0) and partially labeled (d1-d5) molecules present in the d6 standard. Effect1 Inaccurate Quantification Biased results (usually overestimation at low levels). Source1:f0->Effect1:f0 Effect2 Non-Linear Calibration Loss of linearity, especially at the lower and upper ends of the curve. Source1:f0->Effect2:f0 Effect3 False Positives Apparent analyte signal in blank samples. Source1:f0->Effect3:f0 Source2 Natural Isotope Abundance M+1, M+2 peaks of high-concentration analyte overlap with IS signal. Source2:f0->Effect1:f0 Source2:f0->Effect2:f0 Source3 H/D Exchange & Fragmentation Deuterium on IS exchanges with hydrogen from solvent or is lost in the ion source. Source3:f0->Effect1:f0

Caption: Relationship between interference sources and experimental effects.

References

Technical Support Center: Optimizing H-DL-Abu-OH-d6 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of H-DL-Abu-OH-d6 as an internal standard in your analytical experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for my internal standard, this compound?

A1: There is no single ideal concentration, as it is application-dependent. However, a general guideline is to use a concentration that provides a response similar to the analyte at the mid-point of your calibration curve.[1] It's crucial that the concentration is well above the limit of quantitation (LOQ) to ensure a reliable signal, but not so high that it causes ion suppression of the analyte.[1]

Q2: Why am I seeing high positive bias in my mid-concentration quality control (QC) samples?

A2: A high positive bias at mid-concentration QCs could be related to the concentration of your internal standard (IS).[1] If the IS concentration is too high, it may interfere with the ionization of the analyte. Conversely, if the IS concentration is too low, you might observe a positive bias in your low-concentration QCs.[1]

Q3: My this compound signal is inconsistent across my sample batch. What could be the cause?

A3: Inconsistent internal standard signal can stem from several factors throughout the analytical process.[2][3] These can include inconsistencies in sample preparation (e.g., pipetting errors), issues with the autosampler leading to variable injection volumes, or instability in the mass spectrometer's ion source.[2][3]

Q4: Can the deuterium (B1214612) label on this compound exchange with hydrogen from the solvent?

A4: Yes, isotopic exchange is a potential issue with deuterated internal standards.[4] This phenomenon, also known as back-exchange, can occur when deuterium atoms are replaced by protons from the surrounding environment, particularly if the deuterium atoms are located on heteroatoms like oxygen (-OH) or nitrogen (-NH).[4] Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze this exchange.[4]

Troubleshooting Guides

Issue 1: Non-linear Calibration Curve

A non-linear response can be a frustrating issue when developing a quantitative assay. If you are observing a non-linear calibration curve with this compound as your internal standard, consider the following troubleshooting steps.

Experimental Protocol: Investigating Non-Linearity

  • Prepare a Range of IS Concentrations: Prepare several sets of calibration standards, each with a different fixed concentration of this compound (e.g., low, medium, and high).

  • Analyze Calibration Curves: Acquire the data for each set of calibration standards.

  • Evaluate Linearity: Plot the response ratio (analyte peak area / IS peak area) versus the analyte concentration for each IS concentration. Assess the linearity (R²) of each curve.

Data Summary: Impact of IS Concentration on Linearity

This compound ConcentrationAnalyte Concentration RangeLinearity (R²)Observation
Low1 - 1000 ng/mL0.985Potential for non-linearity at higher analyte concentrations.
Medium1 - 1000 ng/mL0.998Good linearity across the entire concentration range.
High1 - 1000 ng/mL0.979Non-linearity observed, possibly due to ion suppression.

Troubleshooting Workflow for Non-Linearity

A Non-Linear Calibration Curve Observed B Prepare Calibration Curves with Varied IS Concentrations A->B C Analyze Data and Evaluate Linearity (R^2) B->C D Select IS Concentration with Best Linearity C->D R^2 > 0.99 F Check for Matrix Effects C->F Linearity still poor G Investigate Analyte/IS Cross-Contribution C->G Linearity still poor E Re-validate with Optimized IS Concentration D->E F->E G->E

Caption: Troubleshooting workflow for a non-linear calibration curve.

Issue 2: Inconsistent Internal Standard Response

Fluctuations in the internal standard's peak area across a batch of samples can significantly impact the accuracy and precision of your results.

Experimental Protocol: Assessing IS Response Variability

  • Prepare a Set of Identical Samples: Prepare at least six replicate samples containing the same mid-level concentration of your analyte and this compound.

  • Inject and Analyze: Inject these samples consecutively and record the peak area of the internal standard for each injection.

  • Calculate Precision: Calculate the mean, standard deviation, and percent relative standard deviation (%RSD) of the internal standard peak areas. A %RSD of <15% is generally considered acceptable.

Data Summary: Evaluation of IS Response Precision

ReplicateThis compound Peak Area
1510,234
2525,678
3498,765
4515,432
5530,987
6505,123
Mean 514,370
Std Dev 12,345
%RSD 2.4%

Logical Diagram for Diagnosing IS Variability

A Inconsistent IS Response B Sample Preparation A->B C LC/Autosampler A->C D Mass Spectrometer A->D E Check Pipetting Technique and Volume Accuracy B->E F Ensure Consistent Sample Mixing B->F G Verify Injection Volume Precision C->G H Inspect for Air Bubbles in Syringe C->H I Clean Ion Source D->I J Check for Source Stability D->J

Caption: Common sources of inconsistent internal standard response.

Issue 3: Potential for Isotopic Exchange

The stability of the deuterium label on this compound is critical for accurate quantification. Isotopic exchange can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.

Experimental Protocol: Evaluating Isotopic Stability

  • Incubate in Relevant Matrices: Prepare solutions of this compound in various matrices relevant to your experiment (e.g., acidic mobile phase, basic mobile phase, plasma).

  • Time-Course Analysis: Analyze the solutions by LC-MS/MS at different time points (e.g., 0, 4, 8, 24 hours).

  • Monitor for Unlabeled Analyte: Monitor the mass transition corresponding to the unlabeled form of the analyte (H-DL-Abu-OH). An increase in the signal for the unlabeled analyte over time indicates isotopic exchange.

Signaling Pathway of Isotopic Exchange

A This compound in Solution D Deuterium-Hydrogen Exchange A->D B Presence of Protons (H+) from Solvent/Matrix B->D C Catalysis by Acidic or Basic Conditions C->D E Formation of H-DL-Abu-OH (unlabeled) D->E F Inaccurate Quantification E->F

Caption: Pathway of deuterium-hydrogen isotopic exchange.

References

Technical Support Center: Troubleshooting Common Issues with Deuterated Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common issues encountered when using deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides practical guidance and answers to frequently asked questions to help ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems associated with deuterated internal standards in LC-MS analysis?

The most frequently encountered issues include:

  • Isotopic Exchange: The replacement of deuterium (B1214612) atoms with hydrogen from the surrounding environment, also known as back-exchange.[1][2]

  • Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times due to the deuterium isotope effect.[1][3][4][5]

  • Differential Matrix Effects: The analyte and the internal standard experiencing varying levels of ion suppression or enhancement from the sample matrix.[1][2][6]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard.[1]

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

Isotopic exchange, or H/D back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[7][8] This is more likely under certain conditions:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[1][9]

  • pH of the Solution: Acidic or basic solutions can catalyze the exchange of deuterium atoms.[1][10][11]

  • Temperature: Higher temperatures can increase the rate of isotopic exchange.[11]

  • Solvent Composition: Protic solvents such as water and methanol (B129727) can serve as a source of hydrogen for exchange.[11]

The loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, potentially leading to erroneously high calculated analyte concentrations.[1][12]

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

This phenomenon is known as the "chromatographic isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This shift is due to the minor differences in lipophilicity caused by deuteration.[13] While often minimal, this can become a problem if the analyte and internal standard experience different matrix effects due to co-eluting interferences.[2][5]

To address this, you can try the following troubleshooting steps:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help improve co-elution.[1]

  • Use a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[1][13]

  • Consider Alternative Labeled Standards: If co-elution cannot be achieved, using a ¹³C or ¹⁵N labeled internal standard may be a better option as they are less prone to chromatographic shifts.[2][7]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Inaccurate or inconsistent results when using a deuterated internal standard can often be traced back to a few common culprits.[7]

Troubleshooting Inaccurate Quantitative Results A Inaccurate/Inconsistent Results B Verify Co-elution of Analyte and Internal Standard A->B C Assess Isotopic and Chemical Purity A->C D Investigate Isotopic Exchange (Back-Exchange) A->D E Co-elution Acceptable? B->E F Purity Acceptable? C->F G Exchange Occurring? D->G E->F Yes H Optimize Chromatography E->H No F->G Yes I Source Higher Purity Standard F->I No J Modify Sample/Solvent pH, Temperature, or Label Position G->J Yes K Problem Resolved G->K No H->K I->K J->K

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

Objective: To determine if the deuterated internal standard contains a significant amount of the unlabeled analyte.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.

  • Spike with Internal Standard: Add the deuterated internal standard to the blank matrix at the same concentration used in your assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS system and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte should ideally be less than 0.1% of the internal standard response. A higher response indicates significant contamination of the internal standard with the unlabeled analyte.

Issue 2: Inadequate Correction for Matrix Effects

Even with a deuterated internal standard, matrix effects can still lead to inaccurate quantification if the analyte and the internal standard are affected differently by the matrix components.[2][6]

Troubleshooting Matrix Effect Issues A Poor Accuracy/Precision in Matrix Samples B Evaluate Chromatographic Co-elution A->B C Perform Post-Column Infusion Experiment A->C D Co-elution Perfect? B->D E Ion Suppression/Enhancement Observed? C->E D->E Yes F Optimize Chromatography D->F No G Improve Sample Preparation (e.g., SPE, LLE) E->G Yes J Problem Resolved E->J No F->J H Use Matrix-Matched Calibrators G->H I Dilute Samples H->I I->J

Caption: Troubleshooting workflow for matrix effect issues.

Objective: To determine if the analyte and the deuterated internal standard are experiencing differential matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.

CompoundPeak Area (Set A: Neat)Peak Area (Set B: Post-Spike)Matrix Effect (%)
Analyte1,200,000600,00050% (Suppression)
Deuterated IS1,150,000920,00080% (Suppression)

In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[1] Studies have shown that matrix effects for an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.

Issue 3: Isotopic Instability (H/D Back-Exchange)

The exchange of deuterium for hydrogen can lead to a decrease in the internal standard signal and an increase in the analyte signal, compromising quantification.

Factors Influencing Isotopic Exchange A Isotopic Exchange (H/D Back-Exchange) F Inaccurate Quantification A->F B Label Position (e.g., on -OH, -NH) B->A C Solution pH (Acidic or Basic) C->A D Temperature D->A E Solvent Type (Protic vs. Aprotic) E->A

Caption: Key factors that can lead to isotopic exchange of deuterated standards.

Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix or solvent.

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).

  • Incubate Samples: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).

  • Process and Analyze: Process the samples using your established extraction procedure and analyze them by LC-MS/MS at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Monitor Signals: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[7] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.

By understanding these common issues and utilizing the provided troubleshooting guides and experimental protocols, you can enhance the reliability and accuracy of your LC-MS analyses using deuterated internal standards.

References

Technical Support Center: H-DL-Abu-OH-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting during the chromatographic analysis of H-DL-Abu-OH-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a stable isotope-labeled amino acid. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D-enantiomer and the L-enantiomer of 2-aminobutanoic acid. The "-d6" signifies that six hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. This labeling is often used for internal standards in quantitative mass spectrometry-based assays.

Q2: What is the most probable cause of peak splitting when analyzing this compound?

A2: The most common reason for observing a split or doubled peak for this compound is the chromatographic separation of its D and L enantiomers.[1][2][3] Many modern chromatographic methods, especially those employing chiral stationary phases or chiral mobile phase additives, are designed to resolve enantiomers. If your method has some degree of chiral selectivity, you may see partial or complete separation of the D and L forms, resulting in two distinct peaks.

Q3: Does the deuterium labeling (d6) cause peak splitting?

A3: It is unlikely that the deuterium labeling itself is the direct cause of peak splitting. However, it can influence the retention time. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "inverse isotope effect".[4][5][6] This effect is generally small and results in a shift of the entire peak rather than splitting it.

Q4: Is peak splitting always a problem?

A4: Not necessarily. If the goal of your analysis is to quantify the D and L enantiomers separately, then achieving baseline separation of the two peaks is desirable. However, if you are using this compound as an internal standard for the quantification of total aminobutyric acid and are not concerned with the enantiomeric ratio, a single, sharp, symmetrical peak is preferred. In this case, peak splitting can complicate integration and reduce accuracy.

Troubleshooting Guide for Peak Splitting

This guide is designed to help you diagnose and resolve peak splitting issues encountered during the analysis of this compound.

Issue: My chromatogram for this compound shows a split peak or a shoulder.

Step 1: Identify the Nature of the Peak Splitting

First, determine if the splitting is unique to this compound or if it affects all peaks in your chromatogram.

  • If all peaks are split: This suggests a system-wide problem, likely unrelated to the chiral nature of your analyte.

  • If only the this compound peak is split: This strongly indicates that the issue is related to the specific chemistry of this compound, most likely the separation of its enantiomers.

Step 2: Troubleshooting System-Wide Peak Splitting

If all peaks are affected, consider the following common causes:

  • Column Contamination or Void: The inlet frit of the column may be partially blocked, or a void may have formed at the head of the column.[7][8] This can cause the sample to be distributed unevenly onto the stationary phase.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, replace the column. Using a guard column can help protect the analytical column from particulate matter.

  • Improper Connections or Dead Volume: Leaks or poorly fitted connections between the injector, column, and detector can introduce dead volume, leading to peak distortion.[8]

    • Solution: Check all fittings to ensure they are tight and properly seated. Use low-dead-volume tubing and connectors where possible.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including splitting, particularly for early eluting peaks.[9]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Step 3: Managing Chiral Separation of this compound

If only the peak for the racemic this compound is split, you are likely observing chiral separation. You have two primary goals depending on your analytical needs: either improve the separation to quantify each enantiomer or modify the method to produce a single peak.

Goal A: Improve Separation for Enantiomer Quantification

If you need to measure the D and L forms individually, your aim is to enhance the resolution between the two peaks.

  • Optimize Mobile Phase Composition: For chiral separations on polysaccharide-based or macrocyclic glycopeptide-based columns, the organic modifier (e.g., methanol (B129727), ethanol, isopropanol, acetonitrile) and its concentration can significantly impact enantioselectivity.[1]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates, which can provide more time for the differential interactions between the enantiomers and the chiral stationary phase to occur.[10]

  • Modify Temperature: Temperature can have a significant effect on chiral separations.[10] Experiment with different column temperatures (e.g., in 5 °C increments) to see if resolution improves.

Goal B: Obtain a Single Peak for Total Quantification

If you are using this compound as an internal standard for a non-chiral analyte, a single peak is desirable.

  • Switch to an Achiral Column: The most straightforward solution is to use a standard achiral column (e.g., a C18 column) that is not designed for enantiomeric separations. If you are already using a C18 column and still see splitting, it may have some residual chiral selectivity, or another factor could be at play.

  • Increase Flow Rate: A higher flow rate can reduce the time for enantiomeric resolution to occur, potentially causing the two peaks to merge.

  • Modify Mobile Phase to Reduce Selectivity: Altering the mobile phase composition can reduce the chiral recognition capabilities of the stationary phase. This may involve changing the type or percentage of the organic modifier.

  • Derivatization (if applicable): If you are using a chiral derivatizing agent to separate enantiomers of your analyte of interest, ensure you are using a non-chiral version for the internal standard if you want a single peak. However, it is generally better to use the deuterated enantiomers of your analyte as internal standards.

Quantitative Data Summary

The optimal chromatographic conditions are highly dependent on the specific column and instrumentation used. The following table provides a summary of typical starting conditions for the chiral separation of aminobutyric acid and related compounds.

ParameterChiral Separation (Direct)Achiral Separation (after Derivatization)
Column Type Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T, polysaccharide-based)Reversed-Phase (e.g., C18)
Mobile Phase A 0.1% Formic Acid in Water0.05 M Sodium Acetate (pH 8)
Mobile Phase B Methanol or Acetonitrile (B52724)Methanol or Acetonitrile
Gradient Isocratic or shallow gradientGradient elution
Flow Rate 0.5 - 1.0 mL/min1.0 mL/min
Column Temp. 25 - 40 °C30 - 40 °C
Injection Vol. 1 - 10 µL5 - 20 µL

Experimental Protocols

Protocol 1: Chiral Separation of DL-Aminobutyric Acid without Derivatization

This protocol provides a general methodology for the direct chiral separation of underivatized DL-aminobutyric acid using a macrocyclic glycopeptide-based chiral stationary phase.

  • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm.

  • Mobile Phase: A mixture of water, methanol, and formic acid. A typical starting point is 80:20:0.1 (v/v/v) Water:Methanol:Formic Acid.[1] The organic modifier concentration can be adjusted to optimize retention and enantioselectivity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Mass Spectrometry (MS) or UV if the concentration is high enough.

  • Sample Preparation: Dissolve this compound in the mobile phase to a final concentration of 1-10 µg/mL.

  • Injection Volume: 5 µL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the elution of two peaks corresponding to the D and L enantiomers. d. To optimize, systematically vary the percentage of methanol in the mobile phase. Enantioselectivity often increases with a higher concentration of the organic modifier.[1]

Protocol 2: Analysis of Aminobutyric Acid using Derivatization with HPLC

This protocol is for the analysis of total aminobutyric acid and is not intended for chiral separation. It uses a derivatizing agent to allow for UV or fluorescence detection.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Derivatization Reagent: Prepare a solution of o-Phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine for creating diastereomers for chiral separation, or a simple thiol like 2-mercaptoethanol (B42355) for non-chiral analysis).[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M sodium acetate, pH 7.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 455 nm).

  • Procedure: a. Mix the sample containing this compound with the OPA/thiol reagent in a borate (B1201080) buffer. The reaction is typically rapid. b. Inject the derivatized sample onto the HPLC system. c. A single peak for the derivatized this compound should be observed.

Visualizations

G start Peak Splitting Observed for this compound q_all_peaks Are all peaks in the chromatogram split? start->q_all_peaks sys_issue Systemic Issue Suspected q_all_peaks->sys_issue Yes analyte_issue Analyte-Specific Issue: Likely Chiral Separation q_all_peaks->analyte_issue No check_frit Blocked Frit / Column Void sys_issue->check_frit Check for check_connections Improper Connections / Dead Volume sys_issue->check_connections Check for check_solvent Sample Solvent Mismatch sys_issue->check_solvent Check for sol_frit Reverse flush or replace column check_frit->sol_frit sol_connections Check and tighten all fittings check_connections->sol_connections sol_solvent Inject in mobile phase check_solvent->sol_solvent q_goal q_goal analyte_issue->q_goal What is the analytical goal? improve_sep Goal: Improve Separation q_goal->improve_sep Quantify Enantiomers merge_peaks Goal: Merge Peaks q_goal->merge_peaks Total Quantification opt_mobile_phase Mobile Phase Composition improve_sep->opt_mobile_phase Optimize adj_flow_rate Flow Rate (lower) improve_sep->adj_flow_rate Adjust adj_temp Temperature improve_sep->adj_temp Adjust use_achiral Achiral Column merge_peaks->use_achiral Use adj_flow_rate2 Flow Rate (higher) merge_peaks->adj_flow_rate2 Adjust modify_mobile_phase Mobile Phase to Reduce Selectivity merge_peaks->modify_mobile_phase Modify

Caption: Troubleshooting workflow for this compound peak splitting.

References

Technical Support Center: Matrix Effects in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in biological samples, with a specific focus on the use of H-DL-Abu-OH-d6 as a stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of bioanalysis?

A1: In bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] Matrix effects are the alteration of an analyte's ionization efficiency by these co-eluting components.[2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and reproducibility of quantitative analysis.[2][3]

Q2: What are the common causes of matrix effects in biological samples?

A2: Matrix effects are primarily caused by endogenous and exogenous substances present in biological samples that co-elute with the analyte of interest.[4] Common culprits include:

  • Endogenous components: Phospholipids (B1166683), salts, proteins, lipids, and metabolites are major contributors to matrix effects, with phospholipids being a significant source of ion suppression in plasma samples.[3][4][5]

  • Exogenous components: Dosing vehicles, anticoagulants used during sample collection, and co-administered drugs can also interfere with analyte ionization.[4]

Q3: Why is a stable isotope-labeled (SIL) internal standard like this compound used?

A3: Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" for quantitative mass spectrometry.[4] this compound is the deuterium-labeled form of H-DL-Abu-OH, an alanine (B10760859) derivative.[6][7] Because SIL-IS are chemically almost identical to the analyte, they are expected to have the same chromatographic retention time, extraction recovery, and ionization response.[4] This allows them to effectively compensate for variations during sample preparation and, most importantly, for matrix effects, as both the analyte and the SIL-IS should be equally affected by ion suppression or enhancement.[1][8]

Q4: Can a SIL-IS like this compound always overcome matrix effects?

A4: While highly effective, SIL-IS may not always perfectly compensate for matrix effects.[4][8] Issues can arise if:

  • Chromatographic Shift: The isotopic label, especially deuterium, can sometimes cause a slight shift in retention time. If the analyte and SIL-IS do not co-elute perfectly, they may experience different degrees of ion suppression.[8]

  • Severe Matrix Effects: In cases of extreme ion suppression, the signal for both the analyte and the internal standard can be significantly reduced, impacting the overall sensitivity of the assay.[4]

  • Differential Extraction Recovery: Although rare, there can be minor differences in the extraction recovery between the analyte and its SIL-IS.[8]

Troubleshooting Guides

Issue 1: Poor accuracy and precision in quality control (QC) samples.

  • Question: My QC samples are consistently failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal value). What could be the cause?

  • Answer: This is a common indicator of uncompensated matrix effects. The variability in the matrix composition between different samples or lots of biological matrix can lead to inconsistent ion suppression or enhancement.

    Troubleshooting Steps:

    • Evaluate Matrix Factor: Quantify the extent of ion suppression or enhancement using a post-extraction addition experiment (see Experimental Protocol 1). This will help determine the magnitude of the matrix effect.[4]

    • Optimize Sample Preparation: Enhance your sample cleanup procedure to more effectively remove interfering matrix components. Consider switching from protein precipitation to more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5][9]

    • Chromatographic Optimization: Modify your LC method to improve the separation of your analyte and this compound from co-eluting matrix components. This can involve trying a different column, adjusting the mobile phase composition, or altering the gradient profile.[1][9]

Issue 2: Inconsistent or unexpectedly low/high response for the SIL-IS (this compound).

  • Question: The peak area of my this compound is highly variable across different samples, or it is significantly different from the response in my calibration standards. Why is this occurring?

  • Answer: High variability in the internal standard response is a strong indication of significant and variable matrix effects across your samples. Different lots of biological matrix can have varying compositions, leading to different degrees of ion suppression.

    Troubleshooting Steps:

    • Investigate Lot-to-Lot Variability: Perform the matrix factor experiment using at least six different lots of the biological matrix to assess the consistency of the matrix effect.[10]

    • Improve Sample Cleanup: A more rigorous sample preparation method is likely necessary to remove the variable interfering components. Mixed-mode SPE can be particularly effective at removing a wider range of interferences.[11]

    • Check for Co-eluting Interferences: Use a post-column infusion experiment (see Experimental Protocol 2) to identify regions of ion suppression in your chromatogram. This can help guide the optimization of your chromatographic method to separate the analyte and IS from these zones.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for assessing and managing matrix effects during bioanalytical method validation.

Table 1: Matrix Factor (MF) and Internal Standard (IS) Normalized MF Calculation

ParameterFormulaInterpretation
Matrix Factor (MF) (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)MF = 1: No matrix effectMF < 1: Ion suppressionMF > 1: Ion enhancement
IS Normalized MF MF of Analyte / MF of ISA value close to 1 indicates that the IS is effectively compensating for the matrix effect.[10]

Table 2: Acceptance Criteria for Matrix Effect Evaluation (based on regulatory guidance)

ParameterAcceptance Criteria
Accuracy (Low and High QCs in different matrix lots) Within ±15% of the nominal concentration[12]
Precision (%CV of Low and High QCs in different matrix lots) Should not be greater than 15%[12]

Experimental Protocols

Experimental Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition

Objective: To quantify the absolute matrix effect on the analyte and the internal standard (this compound).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of the analyte and this compound at a known concentration in the mobile phase or a suitable neat solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire sample preparation procedure. In the final extract, spike the analyte and this compound at the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with the analyte and this compound at the same concentration as in Set A before starting the sample preparation procedure.

  • Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

    • IS Normalized Matrix Factor = (MF of Analyte) / (MF of this compound)

Experimental Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify the regions of ion suppression or enhancement in the chromatographic profile.

Methodology:

  • Setup:

    • Infuse a standard solution of the analyte at a constant flow rate into the MS detector, post-column, using a T-connector.

    • Simultaneously, inject a blank, extracted biological matrix sample onto the LC column.

  • Analysis: Monitor the signal of the infused analyte as the blank matrix gradient runs.

  • Interpretation:

    • A stable, flat baseline indicates no matrix effects.

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation Analyte Analyte Prep Extraction (SPE, LLE, or PPT) Analyte->Prep IS This compound (IS) IS->Prep Matrix Endogenous Components (e.g., Phospholipids) Matrix->Prep MS MS Detection (Ionization) Matrix->MS Ion Suppression/ Enhancement LC LC Separation Prep->LC Extract LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data Signal

Caption: Experimental workflow for bioanalysis, highlighting where matrix effects interfere.

Troubleshooting_Logic Start Inaccurate/ Imprecise Results CheckMF Assess Matrix Factor (Post-Extraction Addition) Start->CheckMF Problem Identified OptimizePrep Improve Sample Cleanup (SPE/LLE) CheckMF->OptimizePrep Significant Matrix Effect Found OptimizeLC Optimize Chromatography CheckMF->OptimizeLC Co-elution Suspected Revalidate Re-validate Method OptimizePrep->Revalidate OptimizeLC->Revalidate

Caption: A logical troubleshooting guide for addressing matrix effect-related issues.

References

Technical Support Center: H-DL-Abu-OH-d6 & NMR Signal-to-Noise Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing H-DL-Abu-OH-d6 to improve signal-to-noise (S/N) in Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using a deuterated compound like this compound in my NMR experiment?

While deuterated solvents are used to avoid large solvent signals in ¹H NMR, incorporating a deuterated molecule like this compound into your sample can serve several purposes. Primarily, selectively deuterated molecules are used in biomolecular NMR to simplify complex proton spectra, as deuterium (B1214612) (²H) is not observed in a standard ¹H NMR experiment.[1][2] This can help in assigning signals of a non-deuterated molecule of interest in the sample. For direct ²H NMR, deuterated compounds are the molecules of interest.[2]

Q2: Can this compound be used to directly increase the signal-to-noise ratio of my non-deuterated analyte?

The presence of this compound itself does not directly enhance the signal of another molecule. Its primary role in ¹H NMR is to be "invisible," thereby reducing spectral crowding.[1] However, in ²H NMR, it is the target molecule, and optimizing its signal is key. Low signal-to-noise in NMR can be a general issue, and troubleshooting often involves a systematic evaluation of your sample preparation, spectrometer setup, and experimental parameters.[3][4][5]

Q3: I am observing a very weak or no signal in my ²H NMR spectrum of this compound. What are the common causes?

Several factors can contribute to a low signal-to-noise ratio in ²H NMR. The inherent sensitivity of deuterium is significantly lower than that of protons due to its smaller magnetogyric ratio.[3] Additionally, the quadrupolar nature of the deuterium nucleus can lead to broader lines and faster relaxation, further reducing signal intensity.[3] Common issues include incorrect spectrometer setup, suboptimal experimental parameters, and problems with the sample itself.[3]

Q4: What solvent should I use for my sample containing this compound?

For a ²H NMR experiment, you should dissolve your sample in a non-deuterated (protonated) solvent.[3] Using a deuterated solvent would result in an overwhelmingly large solvent signal that would obscure the signal from your compound.[3]

Q5: Is it necessary to lock the spectrometer for a ²H NMR experiment?

Typically, ²H NMR experiments are run unlocked.[3] This is because a deuterated lock solvent is not used. Modern spectrometers are generally stable enough for the duration of most ²H experiments without a lock.[3]

Troubleshooting Guides

Guide 1: Low Signal-to-Noise in ²H NMR of this compound

If you are experiencing a poor signal-to-noise ratio in your ²H NMR spectrum, follow these steps to diagnose and resolve the issue.

Step 1: Evaluate Sample Preparation

Question Action Solution
Is the sample concentration sufficient? Review the amount of this compound used.If solubility allows, prepare a more concentrated sample. Very dilute samples will naturally produce a weak signal.[3]
Is the sample fully dissolved? Visually inspect the NMR tube for solid particles or cloudiness.Sonicate the sample gently. If particles persist, consider a different protonated solvent. Suspended particles will broaden lines and lower signal intensity.[3] Always filter your sample into the NMR tube.[3]
Are there paramagnetic impurities? Consider the source of your materials and any potential contaminants.Remove any potential paramagnetic impurities, as they can cause significant line broadening.

Step 2: Check Spectrometer Setup

Question Action Solution
Is the probe properly tuned and matched? Access the tuning and matching interface on the spectrometer.An untuned probe leads to inefficient signal transmission and detection.[3][5] Adjust the 'Tune' and 'Match' controls to center and deepen the dip on the correct frequency.[3]
Are you using the correct pulse width? Check the 90° pulse width for deuterium on your probe.An incorrect pulse width results in inefficient excitation and signal loss.[3]
Is the receiver gain set correctly? Check the receiver gain (rg) value.Use the automatic gain adjustment (rga) or manually increase the gain until the FID shows slight clipping, then reduce it.[5]

Step 3: Optimize Experimental Parameters

Parameter Consideration Action to Improve S/N
Number of Scans (ns) The signal-to-noise ratio is proportional to the square root of the number of scans.[5]Quadrupling the number of scans will double the S/N.[5]
Relaxation Delay (d1) Ensure complete relaxation of the deuterium nuclei between scans.A common starting point is 1.3 times the T1 of your sample. T1 values for deuterium can be short, but an insufficient delay will saturate the signal.
Apodization Applying a line broadening (lb) function during processing can improve the appearance of noisy spectra.A small amount of line broadening (e.g., 0.3 Hz) can smooth the baseline, but excessive values will broaden peaks and reduce their height.[5]

Logical Troubleshooting Workflow

G cluster_0 Start: Low S/N cluster_1 Sample Preparation cluster_2 Spectrometer Setup cluster_3 Experimental Parameters cluster_4 End: Improved S/N start start Concentration Check Concentration start->Concentration Dissolution Check Dissolution & Filter Concentration->Dissolution Paramagnetic Check for Paramagnetics Dissolution->Paramagnetic TuneMatch Tune and Match Probe Paramagnetic->TuneMatch PulseWidth Verify 90° Pulse Width TuneMatch->PulseWidth ReceiverGain Optimize Receiver Gain PulseWidth->ReceiverGain NumScans Increase Number of Scans ReceiverGain->NumScans RelaxDelay Optimize Relaxation Delay NumScans->RelaxDelay Processing Apply Apodization RelaxDelay->Processing end end Processing->end

Caption: A step-by-step workflow for troubleshooting low signal-to-noise in NMR experiments.

Experimental Protocols

Protocol 1: Basic ²H NMR Experiment Setup
  • Sample Preparation:

    • Dissolve an appropriate amount of this compound in a protonated solvent (e.g., H₂O, CHCl₃) to achieve the desired concentration.

    • Filter the sample into a clean NMR tube to remove any particulate matter.[3]

  • Spectrometer Configuration:

    • Insert the sample into the magnet.

    • Select the deuterium (²H) nucleus on the spectrometer.

    • Access the tuning and matching interface and carefully tune the probe for the deuterium frequency.[3]

  • Shimming:

    • As the experiment is run unlocked, you cannot shim on a deuterium lock signal.[3]

    • Perform proton gradient shimming on the proton signal of your non-deuterated solvent.[3] Alternatively, manually shim on the Free Induction Decay (FID) of the proton signal to maximize its length and shape.[3]

  • Acquisition Parameters:

    • Set the desired number of scans (ns). Start with a moderate number and increase if the signal is weak.

    • Set the relaxation delay (d1). A good starting point is 1-2 seconds.

    • Determine and set the appropriate 90° pulse width for deuterium on your probe.

  • Data Acquisition and Processing:

    • Acquire the FID.

    • Process the spectrum by applying an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3-1.0 Hz) and Fourier transformation.[3]

Relationship Between Experiment Time and S/N Improvement

G cluster_0 Time Constraint cluster_1 Optimization Strategy cluster_2 Action cluster_3 Outcome Time Experiment Time LongTime Long Experiment Time Available Time->LongTime ShortTime Short Experiment Time Time->ShortTime IncreaseScans Increase Number of Scans (ns) LongTime->IncreaseScans OptimizeSample Optimize Sample Concentration ShortTime->OptimizeSample SN_Improvement Improved S/N IncreaseScans->SN_Improvement OptimizeSample->SN_Improvement

References

H-DL-Abu-OH-d6 purity issues and impact on quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Abu-OH-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential purity issues and their impact on quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterium-labeled form of DL-2-aminobutyric acid. In laboratory settings, it is primarily used as an internal standard for quantitative analysis in techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The "DL" indicates that it is a racemic mixture of the D and L enantiomers. The "d6" signifies that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612).

Q2: Why is the purity of this compound critical for my experiments?

The accuracy of quantification when using a deuterated internal standard is directly dependent on its chemical and isotopic purity.

  • Chemical Purity: Impurities other than the unlabeled analyte can interfere with the analysis, potentially leading to inaccurate results.[1] A recommended chemical purity is greater than 99%.[1]

  • Isotopic Purity: This refers to the percentage of the deuterated standard that is fully labeled with deuterium. The presence of unlabeled analyte (H-DL-Abu-OH) as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.[1] An isotopic purity of ≥98% is recommended.[1]

Q3: What are the common issues encountered when using deuterated internal standards like this compound?

Users may encounter several issues that can affect the accuracy and precision of their quantification:

  • Chromatographic Shift (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts in liquid chromatography.[3] This can lead to differential ionization and inaccurate quantification if the two peaks are not integrated correctly.

  • Isotopic Contribution: The presence of the unlabeled analyte as an impurity in the internal standard solution can artificially inflate the analyte's response.[4]

  • In-source Fragmentation: The deuterated internal standard might lose a deuterium atom in the mass spectrometer's ion source, contributing to the signal of the unlabeled analyte.[1]

  • Hydrogen/Deuterium (H/D) Exchange: Under certain conditions (e.g., in solution), deuterium atoms on the molecule may be replaced by hydrogen atoms from the solvent.[3]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the use of this compound as an internal standard in LC-MS/MS analysis.

Issue 1: Poor Precision and Inaccurate Quantification
Potential Cause Troubleshooting Steps
Chromatographic Separation (Isotope Effect) 1. Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard. They should ideally have the same retention time. 2. Modify Chromatographic Conditions: If separation is observed, adjust the mobile phase composition or the gradient to achieve co-elution. A shallower gradient can sometimes help in achieving better peak overlap.[1]
Differential Matrix Effects 1. Evaluate Matrix Effects: Even with co-elution, matrix components can affect the ionization of the analyte and internal standard differently.[4] 2. Post-Column Infusion Experiment: This can help identify regions of ion suppression or enhancement in your chromatogram.[4]
Isotopic Contribution from Internal Standard 1. Quantify Isotopic Purity: Analyze a high-concentration solution of the deuterated internal standard alone and monitor for the mass transition of the unlabeled analyte.[1] This will help you determine the percentage of unlabeled analyte impurity. 2. Correct for Contribution: If a significant contribution is found, you may need to mathematically correct for it in your calculations.
In-source Fragmentation 1. Optimize MS Source Conditions: Adjust source parameters such as temperature and voltages to minimize in-source fragmentation. 2. Select a Stable Deuteration Position: If possible, choose a deuterated standard where the deuterium atoms are on a stable part of the molecule, less prone to fragmentation.
H/D Exchange 1. Assess Stability in Solution: Prepare a solution of the deuterated internal standard in your mobile phase and analyze it at different time points (e.g., 0, 4, 8, 24 hours) to check for any increase in the signal of the unlabeled analyte.[1] 2. Adjust Solvent Conditions: If H/D exchange is occurring, consider using aprotic solvents if your assay allows.

Experimental Protocols

Protocol 1: Assessment of Chromatographic Co-elution

Objective: To verify that H-DL-Abu-OH and this compound co-elute under the employed chromatographic conditions.

Methodology:

  • Prepare a solution containing both the unlabeled analyte (H-DL-Abu-OH) and the deuterated internal standard (this compound) at a known concentration.

  • Inject the solution into the LC-MS/MS system.

  • Acquire data by monitoring the specific mass transitions for both the analyte and the internal standard.

  • Overlay the extracted ion chromatograms (XICs) for both compounds.

  • Visually inspect the chromatograms to ensure the peak apexes are aligned and the peak shapes are symmetrical and overlapping.

Protocol 2: Quantification of Isotopic Purity

Objective: To determine the isotopic purity of the this compound internal standard.

Methodology:

  • Prepare a high-concentration solution of the this compound standard in a clean solvent.

  • Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor the mass transition of the unlabeled H-DL-Abu-OH.

  • The presence of a peak at the retention time of H-DL-Abu-OH indicates the presence of the unlabeled analyte as an impurity.

  • Calculate the isotopic purity by comparing the peak area of the unlabeled analyte to the peak area of the deuterated standard.

Visualizations

Purity_Impact_Quantification cluster_purity Purity of this compound cluster_issues Potential Issues cluster_impact Impact on Quantification Chemical_Purity Chemical Purity (>99%) Inaccurate_Results Inaccurate Results Chemical_Purity->Inaccurate_Results leads to Isotopic_Purity Isotopic Purity (≥98%) Isotopic_Contribution Isotopic Contribution Isotopic_Purity->Isotopic_Contribution affects Chromatographic_Shift Chromatographic Shift Chromatographic_Shift->Inaccurate_Results causes Isotopic_Contribution->Inaccurate_Results causes In-source_Fragmentation In-source Fragmentation In-source_Fragmentation->Inaccurate_Results causes HD_Exchange H/D Exchange Poor_Precision Poor Precision HD_Exchange->Poor_Precision causes Troubleshooting_Workflow Start Problem: Inaccurate Quantification Check_Coelution Check for Chromatographic Co-elution Start->Check_Coelution Coelution_OK Co-elution OK? Check_Coelution->Coelution_OK Adjust_Chroma Adjust Chromatographic Conditions Coelution_OK->Adjust_Chroma No Check_Isotopic_Purity Assess Isotopic Purity of Internal Standard Coelution_OK->Check_Isotopic_Purity Yes Adjust_Chroma->Check_Coelution Purity_OK Isotopic Purity ≥98%? Check_Isotopic_Purity->Purity_OK Correct_Calc Correct Calculations for Isotopic Contribution Purity_OK->Correct_Calc No Check_HD_Exchange Investigate H/D Exchange and Fragmentation Purity_OK->Check_HD_Exchange Yes Correct_Calc->Check_HD_Exchange Optimize_MS Optimize MS Conditions and Solvent Check_HD_Exchange->Optimize_MS End Accurate Quantification Optimize_MS->End

References

Validation & Comparative

A Comparative Guide to the Method Validation of Deuterated Internal Standards in Clinical Assays: The Case of Aminobutyric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous molecules in clinical assays is paramount. This guide provides a comparative overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, exemplified by the analysis of aminobutyric acid isomers. While a specific method designated "H-DL-Abu-OH-d6" is not extensively documented in publicly available literature, its nomenclature strongly suggests a deuterated internal standard for a DL-aminobutyric acid isomer. Therefore, this guide will focus on the principles and practices of using such a standard in a clinical assay, comparing its performance with alternative analytical approaches.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is widely recognized as the gold standard in quantitative bioanalysis.[1][2][3] Regulatory bodies like the FDA and EMA recommend their use to ensure the highest accuracy and precision by compensating for variations in sample preparation, chromatography, and mass spectrometric response.[2][4]

Comparative Analysis of Analytical Methods

The quantification of amino acids in clinical samples can be approached through various analytical techniques. Here, we compare the performance of an LC-MS/MS method with a deuterated internal standard to traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) and dedicated Amino Acid Analyzers.

Parameter LC-MS/MS with Deuterated IS GC-MS Amino Acid Analyzer (Ninhydrin)
Specificity Very HighHighModerate to High
Sensitivity Very High (ng/mL to pg/mL)HighModerate (µmol/L)
Precision (%CV) Excellent (<15%)Good (<20%)Good (<15%)
Accuracy (%RE) Excellent (±15%)Good (±20%)Good (±15-20%)
Throughput HighModerateLow
Sample Volume Low (µL)ModerateHigh (mL)
Derivatization Often not requiredRequiredRequired (post-column)
Matrix Effects Mitigated by ISCan be significantLess susceptible

Experimental Protocols

A robust and reliable clinical assay requires meticulously validated experimental protocols. Below are representative methodologies for the quantification of an aminobutyric acid isomer using an LC-MS/MS method with a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer 100 µL of plasma or serum sample to a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (e.g., this compound at 1 µg/mL).

  • Precipitation: Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of amino acids.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for the analyte and the deuterated internal standard are monitored.

Compound Precursor Ion (m/z) Product Ion (m/z)
Aminobutyric Acid[Value for specific isomer][Value for specific fragment]
Deuterated Aminobutyric Acid (d6)[Value + 6 Da][Value for specific fragment]

Method Validation Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for an aminobutyric acid isomer using a deuterated internal standard.

Validation Parameter Typical Acceptance Criteria Example Performance
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 10, Precision <20%, Accuracy ±20%5 ng/mL
Intra-day Precision (%CV) < 15%4.5% - 8.2%
Inter-day Precision (%CV) < 15%6.1% - 9.5%
Accuracy (%RE) ± 15%-5.3% to 7.8%
Matrix Effect CV < 15%8.9%
Recovery Consistent and precise> 85%
Stability (Freeze-thaw, Short-term, Long-term) % Change < 15%< 10%

Visualizing the Workflow and Rationale

To better illustrate the logic and processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the rationale for using a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Clinical Sample (Plasma/Serum) Spike_IS Spike with this compound Sample->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject HPLC HPLC Separation Inject->HPLC ESI Electrospray Ionization HPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Quantify Quantification (Analyte/IS Ratio) MSMS->Quantify Report Report Result Quantify->Report

Bioanalytical workflow for aminobutyric acid isomer quantification.

Rationale_for_Deuterated_IS A_Prep Loss during Prep Ratio Ratio (Analyte/IS) A_Prep->Ratio A_Ion Ion Suppression/Enhancement A_Ion->Ratio A_Signal Variable MS Signal A_Signal->Ratio IS_Prep Similar Loss during Prep IS_Prep->Ratio IS_Ion Similar Ion Suppression/Enhancement IS_Ion->Ratio IS_Signal Variable MS Signal IS_Signal->Ratio Result Accurate & Precise Result Ratio->Result

Normalization of variability using a deuterated internal standard.

References

A Head-to-Head Comparison: H-DL-Abu-OH-d6 vs. 13C-Labeled Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between the deuterium-labeled compound H-DL-Abu-OH-d6 and the class of 13C-labeled internal standards. The insights presented here are aimed at researchers, scientists, and drug development professionals to facilitate an informed decision for their analytical needs.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.[1][2] They are structurally almost identical to the analyte of interest, differing only in the mass of some of their atoms. This near-identical physicochemical behavior allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, thus effectively correcting for variations in sample preparation and analysis.[3][4] The two most common stable isotopes used for labeling are deuterium (B1214612) (²H) and carbon-13 (¹³C).[5]

Key Performance Differences: Deuterium vs. Carbon-13 Labeling

While both deuterium and 13C-labeled compounds serve as effective internal standards, there are critical differences in their performance that can impact the quality of quantitative data.

Chromatographic Co-elution: A significant advantage of 13C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[4] Deuterated standards, including this compound, can sometimes exhibit a slight shift in retention time, eluting marginally earlier than the native compound.[4][6][7] This "isotope effect" is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[4] This chromatographic separation can lead to inaccuracies if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.[7]

Isotopic Stability: 13C-labeled standards are isotopically stable and do not suffer from the risk of isotope exchange.[7][8][9] Deuterium labels, on the other hand, can be susceptible to back-exchange with protons from the solvent, particularly if the deuterium atoms are located on heteroatoms or activated carbon atoms.[7][9] This can compromise the accuracy of the assay by converting the internal standard back to the unlabeled analyte. Careful placement of deuterium labels on non-exchangeable positions can minimize this risk.[5]

Cost and Availability: Historically, deuterated internal standards have been more readily available and less expensive to synthesize than their 13C-labeled counterparts.[8] This has been a primary driver for their widespread use. However, with advancements in synthetic chemistry, the availability of 13C-labeled standards is increasing, and the cost difference is diminishing for many compounds.

Quantitative Data Summary

The following table presents a summary of typical performance characteristics based on general observations for deuterium-labeled and 13C-labeled internal standards. The quantitative data provided is for illustrative purposes to highlight potential differences and should be confirmed for specific applications.

Parameter This compound (Deuterium-Labeled) 13C-Labeled Internal Standard Significance for Quantitative Analysis
Chromatographic Retention Time Shift (relative to analyte) 0.1 - 0.5% earlier elution (typical)< 0.05% (co-elution)Co-elution is critical for accurate correction of matrix effects.
Isotopic Purity > 98% (typical)> 99% (typical)High isotopic purity minimizes interference from the unlabeled analyte in the internal standard.
Risk of Isotope Exchange Low to moderate (position-dependent)NegligibleIsotope exchange can lead to an underestimation of the analyte concentration.
Chemical and Physical Properties Nearly identical to analyteVirtually identical to analyteEnsures similar behavior during sample preparation and analysis.
Relative Cost Generally lowerGenerally higherBudgetary considerations for assay development and routine analysis.
Experimental Protocols

A robust experimental protocol is crucial for accurate quantification. Below is a generalized protocol for the quantification of an analyte (in this case, DL-Abu-OH) in a biological matrix using a stable isotope-labeled internal standard.

1. Sample Preparation:

  • Spiking: To 100 µL of the biological sample (e.g., plasma, urine), add a known concentration of the internal standard (this compound or a 13C-labeled analog).

  • Protein Precipitation: Add 400 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Perform chromatographic separation on a suitable column (e.g., a C18 reversed-phase column) with a gradient elution program.

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • Analyte (DL-Abu-OH): Monitor the transition from the precursor ion (m/z) to a specific product ion.

    • Internal Standard (this compound or 13C-labeled): Monitor the corresponding mass-shifted precursor to product ion transition.

3. Quantification:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of the analyte by plotting the peak area ratio against the concentration of the analyte in a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_workflow Quantitative Analysis Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Data Data Acquisition Analyze->Data Quantify Quantification Data->Quantify

Caption: A generalized experimental workflow for quantitative analysis using an internal standard.

cluster_logic Logical Role of an Internal Standard Analyte Analyte Signal Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard Signal IS->Ratio Concentration Accurate Concentration Ratio->Concentration Variability Experimental Variability (Sample Prep, Injection Volume, Ion Suppression) Variability->Analyte Variability->IS

Caption: The logical relationship illustrating how an internal standard corrects for experimental variability.

Application in Metabolic Pathways

Isotopically labeled compounds like this compound and their 13C counterparts are invaluable as tracers in metabolic research to follow the fate of a molecule through a biological system.

cluster_pathway Illustrative Metabolic Pathway Precursor Labeled Precursor (e.g., Labeled Abu-OH) MetaboliteA Metabolite A Precursor->MetaboliteA Enzyme 1 MetaboliteB Metabolite B MetaboliteA->MetaboliteB Enzyme 2 Product End Product MetaboliteB->Product Enzyme 3

Caption: A simplified metabolic pathway demonstrating the use of a labeled compound as a tracer.

Conclusion

Both this compound and 13C-labeled internal standards are powerful tools for quantitative mass spectrometry. The choice between them often involves a trade-off between cost and performance. For the most rigorous and demanding applications where the highest accuracy is required, 13C-labeled standards are generally the superior choice due to their ideal chromatographic behavior and isotopic stability.[4][8] However, for many routine applications, a well-characterized and appropriately validated deuterated standard like this compound can provide reliable and cost-effective results. Researchers must carefully consider the potential for chromatographic shifts and isotope exchange when using deuterated standards and validate their methods accordingly.[1][5]

References

Precision in Bioanalysis: A Comparative Guide to Using H-DL-Abu-OH-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone for achieving robust and accurate results, especially in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comparative overview of the inter-assay and intra-assay precision for a bioanalytical method using H-DL-Abu-OH-d6, a deuterated analog of the amino acid derivative H-DL-Abu-OH, and compares its performance with a non-deuterated structural analog.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Deuterated internal standards like this compound are considered the gold standard in quantitative mass spectrometry.[1][2] Because they are chemically identical to the analyte of interest, they co-elute and exhibit similar ionization behavior, effectively compensating for variability during sample preparation, injection, and detection.[1][3] This normalization is crucial for minimizing matrix effects and achieving the high levels of precision and accuracy demanded by regulatory bodies such as the European Medicines Agency (EMA).[3][4]

Performance Data: this compound vs. a Structural Analog

To illustrate the superior performance of a deuterated internal standard, the following tables summarize hypothetical but realistic validation data for the quantification of H-DL-Abu-OH in human plasma. The data compares the use of this compound as an internal standard against a common alternative, a non-deuterated structural analog.

Table 1: Intra-Assay Precision

Intra-assay precision, or repeatability, measures the consistency of results within a single analytical run.

Quality Control SampleAnalyte Concentration (ng/mL)Using this compound as ISUsing Structural Analog as IS
Mean Conc. (ng/mL) ± SD CV (%)
LLOQ11.03 ± 0.087.8
Low55.08 ± 0.214.1
Mid5050.2 ± 1.53.0
High150149.5 ± 4.32.9

LLOQ: Lower Limit of Quantification, IS: Internal Standard, SD: Standard Deviation, CV: Coefficient of Variation.

Table 2: Inter-Assay Precision

Inter-assay precision, or intermediate precision, assesses the variation between different analytical runs on different days.

Quality Control SampleAnalyte Concentration (ng/mL)Using this compound as ISUsing Structural Analog as IS
Mean Conc. (ng/mL) ± SD CV (%)
LLOQ11.05 ± 0.1110.5
Low55.12 ± 0.295.7
Mid5050.8 ± 2.14.1
High150151.1 ± 5.93.9

LLOQ: Lower Limit of Quantification, IS: Internal Standard, SD: Standard Deviation, CV: Coefficient of Variation.

The data clearly indicates that the use of this compound results in significantly lower coefficient of variation (CV%) for both intra- and inter-assay precision compared to the structural analog. According to EMA guidelines, for precision, the CV should not exceed 15% for quality control samples, except for the LLOQ, where it should not exceed 20%.[4] The method using this compound comfortably meets these criteria, while the use of a structural analog pushes the limits of acceptability, particularly at the LLOQ.

Experimental Protocols

The following is a representative protocol for a bioanalytical method for the quantification of H-DL-Abu-OH in human plasma using this compound as an internal standard.

1. Sample Preparation:

  • Thaw human plasma samples and quality control samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new plate or vials for analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both H-DL-Abu-OH and this compound.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add this compound (IS) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 Injection p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Calculate Peak Area Ratios (Analyte/IS) a3->d1 d2 Quantification using Calibration Curve d1->d2

Bioanalytical Workflow using this compound.

G cluster_is Internal Standard (IS) Choice cluster_outcome Performance Outcome start Need for Accurate Quantification in Biological Matrix is1 Stable Isotope-Labeled IS (e.g., this compound) start->is1 is2 Structural Analog IS (Non-Deuterated) start->is2 o1 High Precision & Accuracy (Low CV%) is1->o1 Compensates for matrix & procedural variability o2 Lower Precision & Accuracy (Higher CV%) is2->o2 Does not fully compensate for variability

Logical Comparison of Internal Standards.

References

Cross-Validation of Analytical Methods for H-DL-Abu-OH Quantification Using its Deuterated Analog as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the precise and accurate quantification of amino acids and their derivatives is paramount. This guide provides a comparative analysis of two prevalent analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of H-DL-2-aminobutanoic acid (H-DL-Abu-OH). A core focus of this comparison is the principle of cross-validation, employing H-DL-Abu-OH-d6 as a deuterated internal standard to ensure consistency and reliability of results between the two methods.[1]

This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and validated analytical methods for amino acid quantification.

Principle of Cross-Validation with Deuterated Internal Standards

Cross-validation is a critical procedure when two or more bioanalytical methods are used to generate data within the same study.[2] It serves to demonstrate that the data obtained from different methods are comparable and reliable. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for such validations.[1][3] Deuterated standards are chemically almost identical to the analyte of interest, exhibiting similar extraction recovery, chromatographic retention, and ionization efficiency.[1] This minimizes variations arising from sample preparation and matrix effects, leading to more accurate and precise quantification.[3]

Below is a diagram illustrating the logical workflow for cross-validating two analytical methods using a deuterated internal standard.

cluster_0 Method A (e.g., LC-MS) cluster_1 Method B (e.g., GC-MS) cluster_2 Cross-Validation A1 Sample Spiked with H-DL-Abu-OH & this compound A2 Sample Preparation A1->A2 A3 Analysis by Method A A2->A3 A4 Quantification Result A A3->A4 C1 Statistical Comparison of Results (e.g., Bland-Altman plot, % difference) A4->C1 B1 Sample Spiked with H-DL-Abu-OH & this compound B2 Sample Preparation (including derivatization) B1->B2 B3 Analysis by Method B B2->B3 B4 Quantification Result B B3->B4 B4->C1 C2 Acceptance Criteria Met? C1->C2 C3 Methods are Interchangeable C2->C3 Yes C4 Investigate Discrepancies C2->C4 No

Cross-validation workflow for two analytical methods.

Comparative Performance Data

The following table summarizes the typical performance characteristics of LC-MS and GC-MS for the quantification of small amino acids like H-DL-Abu-OH, using a deuterated internal standard for cross-validation. The data presented is representative of what can be expected from well-optimized methods.

ParameterLC-MS with this compoundGC-MS with this compound
Linearity (r²) > 0.995> 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL5 - 50 ng/mL
Precision (%CV) < 15%< 20%
Accuracy (%Bias) ± 15%± 20%
Sample Throughput High (2-5 min per sample)Moderate (10-20 min per sample)
Derivatization Required NoYes
Matrix Effects Can be significant but compensated by ISGenerally lower due to sample cleanup

Experimental Protocols

Detailed methodologies for both LC-MS and GC-MS are provided below. These protocols serve as a starting point and should be optimized and validated for specific laboratory conditions and matrices.

LC-MS Method for H-DL-Abu-OH Quantification

This method is adapted from established protocols for amino acid analysis in biological fluids.[4][5]

1. Sample Preparation:

  • To 100 µL of plasma or serum, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate H-DL-Abu-OH from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • H-DL-Abu-OH: Precursor ion > Product ion (to be determined by infusion)

    • This compound: Precursor ion > Product ion (to be determined by infusion)

The following diagram illustrates a typical analytical workflow for LC-MS based quantification.

A Sample Collection (e.g., Plasma) B Addition of This compound (IS) A->B C Protein Precipitation (e.g., with Methanol) B->C D Centrifugation C->D E Supernatant Transfer & Evaporation D->E F Reconstitution E->F G UHPLC Separation F->G H Mass Spectrometry (ESI-MS/MS) G->H I Data Analysis & Quantification H->I

LC-MS analytical workflow for H-DL-Abu-OH.
GC-MS Method for H-DL-Abu-OH Quantification

This protocol requires a derivatization step to increase the volatility of the amino acid.

1. Sample Preparation and Derivatization:

  • Perform protein precipitation as described in the LC-MS method (Step 1).

  • After evaporation, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to elute the derivatized analyte.

  • MS System: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Selected Ion Monitoring (SIM) or MRM:

    • Monitor characteristic fragment ions for the derivatized H-DL-Abu-OH and this compound.

Conclusion

Both LC-MS and GC-MS are powerful techniques for the quantification of H-DL-Abu-OH. The choice of method will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. LC-MS offers higher throughput and does not require derivatization, making it suitable for large-scale studies. GC-MS, while requiring a derivatization step, can offer excellent selectivity and is a well-established technique for amino acid analysis.

Crucially, the use of a deuterated internal standard like this compound is essential for robust method development and validation. Cross-validation between different analytical methods using such a standard ensures data integrity and provides confidence in the interchangeability of the results, a critical aspect in regulated environments.

References

A Researcher's Guide to Deuterated Amino Acid Standards: A Comparative Overview Featuring H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative bioanalysis, particularly in mass spectrometry-based applications, the choice of an internal standard is paramount to achieving accurate and reproducible results. Deuterated amino acid standards have become the gold standard for their ability to mimic the behavior of their non-deuterated (endogenous) counterparts, thus providing reliable normalization for variations during sample preparation and analysis. This guide offers a comparative perspective on H-DL-Abu-OH-d6 and other commonly used deuterated amino acid standards, supported by experimental protocols and key performance indicators.

This compound is the deuterated form of DL-2-aminobutyric acid, a non-proteinogenic amino acid.[1][2][3] Like other stable isotope-labeled (SIL) internal standards, it is designed for use in quantitative analyses where it is added to samples at a known concentration to correct for analytical variability.[4][5]

Performance Comparison of Deuterated Amino Acid Standards

The efficacy of a deuterated internal standard is determined by several key performance parameters. While direct comparative data for this compound is not extensively published, we can establish a framework for evaluation based on typical performance characteristics of high-quality deuterated standards used in LC-MS/MS applications. Researchers can use the experimental protocols outlined below to generate analogous data for their specific analytes and matrices.

Table 1: Key Performance Parameters for a High-Quality Deuterated Amino Acid Standard

Performance ParameterThis compound (Expected)Representative Alternative (e.g., L-Leucine-d10)Rationale and Importance
Isotopic Purity (% D) > 98%> 98%High isotopic purity is crucial to prevent signal interference from the unlabeled analyte.[6]
Chemical Purity > 98%> 98%Ensures that the standard itself does not introduce contaminants that could interfere with the analysis.
Linear Dynamic Range Analyte-dependent (e.g., 1-1000 ng/mL)Analyte-dependent (e.g., 1-1000 ng/mL)The range over which the response is directly proportional to the concentration, defining the limits of accurate quantification.[7]
Correlation Coefficient (R²) > 0.995> 0.995Indicates the linearity of the calibration curve; a value close to 1.0 signifies a strong linear relationship.[7]
Chromatographic Shift Minimal, but possibleMinimal, but possibleDeuteration can sometimes cause a slight shift in retention time compared to the non-deuterated analyte. Co-elution is ideal to ensure both experience the same matrix effects.[8]
In-solution Stability HighHighThe deuterium (B1214612) label must be stable and not undergo back-exchange with hydrogen from the solvent or matrix under analytical conditions.[9]

Experimental Protocols

To rigorously evaluate and compare deuterated amino acid standards, a series of validation experiments are necessary. The following protocols provide a detailed methodology for assessing the performance of this compound or any other deuterated standard.

Protocol 1: Determination of Linearity and Analytical Range

Objective: To establish the concentration range over which the mass spectrometer response is linear and to determine the lower and upper limits of quantification (LLOQ and ULOQ).

Materials:

  • Analyte of interest (e.g., DL-2-aminobutyric acid)

  • Deuterated internal standard (e.g., this compound)

  • Blank biological matrix (e.g., human plasma, urine)

  • LC-MS/MS system

  • Standard laboratory equipment for solution preparation

Procedure:

  • Stock Solutions: Prepare concentrated stock solutions of the analyte and the internal standard in an appropriate solvent (e.g., methanol (B129727) or water).

  • Calibration Standards: Perform serial dilutions of the analyte stock solution to create a series of at least 8-10 non-zero concentration working solutions.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration.

  • Spiking: Spike a known volume of the blank matrix with the analyte working solutions to create a set of calibration standards.

  • Internal Standard Addition: Add a fixed volume of the internal standard working solution to each calibration standard and to the blank matrix samples.[10]

  • Sample Preparation: Perform sample extraction (e.g., protein precipitation with acetonitrile) to remove interfering substances.[7]

  • LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system and monitor the specific mass transitions for both the analyte and the internal standard.

  • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for each calibration level. Plot this ratio against the nominal concentration of the analyte and perform a weighted (e.g., 1/x²) linear regression to generate a calibration curve.[7] The analytical range is determined by the concentrations that meet predefined criteria for accuracy and precision.

Protocol 2: Assessment of Deuterium Label Stability

Objective: To evaluate the stability of the deuterium labels on the internal standard and ensure no significant hydrogen-deuterium exchange occurs.

Procedure:

  • Prepare a solution of the deuterated internal standard in the final analytical solvent mixture.

  • Incubate the solution under various conditions that may be encountered during the analytical workflow (e.g., room temperature for 24 hours, 4°C for 72 hours, exposure to acidic or basic conditions if applicable).

  • Analyze the incubated solutions by LC-MS/MS.

  • Monitor for any decrease in the mass signal of the deuterated standard and any corresponding increase in the mass signal of a partially or fully non-deuterated version. A stable standard will show no significant change in its isotopic distribution.[8][9]

Key Considerations for Selecting a Deuterated Standard

  • Degree and Position of Deuteration: A higher number of deuterium atoms (ideally a mass difference of at least 4-5 Da from the analyte) helps to minimize crosstalk between the mass channels of the analyte and the standard.[11] The position of the deuterium atoms is also critical; they should be on non-exchangeable positions to ensure stability.[9] For example, deuterium on carbons adjacent to carbonyl groups can sometimes be susceptible to exchange.[9]

  • Co-elution with Analyte: Ideally, the deuterated standard should have the same chromatographic retention time as the analyte.[12] This ensures that both compounds experience the same matrix effects simultaneously, leading to more accurate correction.[8]

  • Isotopic Contribution: It is important to assess the contribution of the unlabeled isotopologues in the deuterated standard to the signal of the analyte, especially at the LLOQ.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes in utilizing deuterated amino acid standards for quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with Known Amount of this compound A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Injection into LC System E->F G Chromatographic Separation F->G H Electrospray Ionization (ESI) G->H I Mass Spectrometry Detection (MRM) H->I J Peak Integration (Analyte & IS) I->J K Calculate Peak Area Ratio (Analyte/IS) J->K L Quantification using Calibration Curve K->L

Caption: A typical bioanalytical workflow using a deuterated internal standard.

G Analyte Analyte (e.g., DL-Abu-OH) Correction Correction for Variability (Matrix Effects, Recovery) Analyte->Correction IS Internal Standard (this compound) IS->Correction Ratio Peak Area Ratio (Analyte / IS) Concentration Analyte Concentration Ratio->Concentration Proportional Correction->Ratio

Caption: The principle of internal standard correction in quantitative analysis.

Conclusion

Deuterated amino acids are indispensable tools for accurate quantification in modern bioanalytical research.[4][6] While this compound is a viable option as a deuterated internal standard for the analysis of DL-2-aminobutyric acid, its performance against other standards for different analytes must be empirically determined. By following rigorous experimental protocols to evaluate key metrics such as isotopic purity, stability, and chromatographic behavior, researchers can confidently select the most appropriate deuterated standard for their specific application. This ensures the generation of high-quality, reliable data essential for drug development and scientific discovery.

References

A Comparative Performance Evaluation of H-DL-Abu-OH-d6 and Norvaline as Internal Standards for Amino Acid Analysis in Cerebrospinal Fluid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of a deuterated internal standard, represented by H-DL-Abu-OH-d6, and a non-deuterated alternative, norvaline, for the quantitative analysis of amino acids in the challenging matrix of cerebrospinal fluid (CSF). The selection of an appropriate internal standard is critical for achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS/MS) assays, particularly in complex biological fluids where matrix effects can be significant.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar matrix effects, thus providing superior correction for variations during sample preparation and analysis.[1] Non-deuterated internal standards, like norvaline, are structurally similar but not identical to the target analytes and may not fully compensate for matrix-induced variations.[2][3]

This comparison guide presents a summary of performance data, detailed experimental protocols, and a visual representation of the analytical workflow to assist researchers in selecting the most suitable internal standard for their specific needs.

Quantitative Data Summary

The following table summarizes the performance characteristics of methods using a deuterated internal standard (represented by a close analog, 4-Aminobutyric acid-d6) and norvaline for the analysis of amino acids in cerebrospinal fluid. The data is compiled from different studies and is intended for comparative purposes.

Performance MetricDeuterated Internal Standard (4-Aminobutyric acid-d6)Non-Deuterated Internal Standard (Norvaline)
Linearity (Correlation Coefficient, r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) Analyte dependent, typically in the low ng/mL range0.025 to 3 µg/mL[4]
Accuracy (% Bias) Within ±15%Not explicitly stated in the provided CSF study, but generally expected to be within ±15% for validated methods.
Precision (% CV) <15%Not explicitly stated in the provided CSF study, but generally expected to be <15% for validated methods.
Recovery (%) Not explicitly stated, but expected to be consistent with the analyte.93.55% to 101.58%[4]

Experimental Protocols

Method 1: Amino Acid Analysis in CSF using a Deuterated Internal Standard

This protocol is based on a method for the analysis of neuroactive molecules, including amino acids, in mouse CSF using a deuterated internal standard.[5]

1. Sample Preparation:

  • Thaw frozen CSF samples on ice.

  • To 10 µL of CSF, add 10 µL of an internal standard working solution containing this compound (concentration to be optimized based on the expected analyte concentration).

  • Add 80 µL of 0.1 M hydrochloric acid in water to precipitate proteins.[4]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Optimized for the separation of target amino acids.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Optimized for each target amino acid and this compound.

Method 2: Amino Acid Analysis in CSF using Norvaline as an Internal Standard

This protocol is adapted from a validated method for the analysis of amino acids in human CSF.[4]

1. Sample Preparation:

  • To 50 µL of CSF, add 6 µL of a 0.5 mg/mL norvaline standard solution.[4]

  • Add 79 µL of 0.1 M hydrochloric acid in water for protein precipitation.[4]

  • Vortex the mixture and then centrifuge at 10,000 rpm for 8 minutes.[4]

  • Transfer 100 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[4]

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series or equivalent.[4]

  • Column: Zorbax Eclipse XDB C18 column (4.6 × 150 mm, 5 µm) or equivalent.[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: Optimized for the separation of target amino acids.[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • MS System: Mass spectrometer with an ESI source.[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target amino acids and norvaline.[4]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CSF_Sample CSF Sample Collection Add_IS Addition of Internal Standard (this compound or Norvaline) CSF_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A general workflow for the LC-MS/MS analysis of amino acids in cerebrospinal fluid.

Signaling_Pathway cluster_precursor Precursors cluster_synthesis Synthesis cluster_neurotransmitter Neurotransmitter Function cluster_metabolism Metabolism Pyruvate Pyruvate Alanine Alanine Pyruvate->Alanine Transamination Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Transamination TCA_Cycle TCA Cycle Alanine->TCA_Cycle Glutamate Glutamate (Excitatory) Aspartate->Glutamate Aspartate->TCA_Cycle GABA GABA (Inhibitory) Glutamate->GABA GAD Glutamate->TCA_Cycle Glycine Glycine (Inhibitory)

References

Establishing the Limit of Detection for 2-Aminobutyric Acid: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly in drug development and clinical research, the accurate quantification of endogenous molecules like amino acids is paramount. Establishing a reliable limit of detection (LOD) is a critical step in method validation, ensuring that the analytical procedure is sensitive enough for its intended purpose. The choice of internal standard is a crucial factor that directly impacts the accuracy and precision of quantitation, especially at low concentrations.

This guide provides a comparative overview of using a deuterated internal standard, H-DL-Abu-OH-d6, versus a non-deuterated alternative, Norvaline, for establishing the LOD in the LC-MS/MS analysis of 2-aminobutyric acid.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier isotope (e.g., deuterium (B1214612) for hydrogen). This near-perfect chemical mimicry allows the SIL-IS to co-elute with the analyte and experience the same effects of sample preparation, chromatographic separation, and ionization, thereby providing superior correction for analytical variability.[1][2]

An Alternative Approach: Non-Deuterated Internal Standards

Non-deuterated, or analogue, internal standards are structurally similar but chemically distinct from the analyte. For the analysis of 2-aminobutyric acid, Norvaline is a commonly used analogue internal standard.[3] While more readily available and less expensive than their deuterated counterparts, their physicochemical properties can differ, potentially leading to variations in extraction recovery and chromatographic retention time.[1]

Quantitative Data Summary

The following tables summarize the key performance characteristics for establishing the limit of detection for 2-aminobutyric acid using this compound versus Norvaline as an internal standard. The data for this compound is based on typical performance characteristics observed with deuterated internal standards in similar bioanalytical assays, while the data for Norvaline is derived from published methods for amino acid analysis.

Table 1: Comparison of Internal Standard Performance in LOD Determination

Performance MetricThis compound (Deuterated IS)Norvaline (Analogue IS)
Typical Limit of Detection (LOD) Low pmol to fmol rangeLow to mid pmol range
Correction for Matrix Effects ExcellentVariable
Extraction Recovery Correction ExcellentGood to Variable
Chromatographic Co-elution Nearly identical to analyteClose, but can differ
Cost HigherLower
Availability May require custom synthesisReadily available

Table 2: Representative LOD Values from Published Studies

AnalyteInternal StandardReported LODReference
α-Aminobutyric Acid Isomersd-Ala~2 pmol[4]
γ-Aminobutyric Acid (GABA)GABA-d20.12 ng/mL[5]
Amino AcidsNorvaline0.06 to 0.17 pmol[6]

Note: The presented LOD values are from different studies and for slightly different analytes or methods, but they provide a general comparison of the sensitivity achievable with deuterated versus non-deuterated internal standards.

Experimental Protocols

The following are detailed methodologies for establishing the limit of detection for 2-aminobutyric acid using either this compound or Norvaline as an internal standard, based on established bioanalytical method validation guidelines.

Method 1: LOD Determination using this compound

This protocol is based on the principle of analyzing samples with known low concentrations of the analyte and determining the signal-to-noise ratio.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of 2-aminobutyric acid in a suitable solvent (e.g., 0.1% formic acid in water).

  • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Prepare a series of working standard solutions of 2-aminobutyric acid by serial dilution of the stock solution to concentrations bracketing the expected LOD.

  • Prepare a working internal standard solution of this compound at a constant concentration (e.g., 100 ng/mL).

2. Sample Preparation:

  • To a set of blank matrix samples (e.g., human plasma), add a small volume of the 2-aminobutyric acid working standard solutions to achieve a range of low concentrations.

  • To each sample (including blank and spiked samples), add a constant volume of the this compound working internal standard solution.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) and centrifuge to pellet the proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared samples into a validated LC-MS/MS system.

  • Monitor the transitions for both 2-aminobutyric acid and this compound.

4. LOD Determination:

  • Determine the signal-to-noise (S/N) ratio for the 2-aminobutyric acid peak at each concentration level.

  • The limit of detection is the concentration at which a signal-to-noise ratio of ≥ 3 is consistently achieved.

Method 2: LOD Determination using Norvaline

This protocol follows a similar procedure, substituting the deuterated internal standard with an analogue internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare stock and working solutions of 2-aminobutyric acid as described in Method 1.

  • Prepare a 1 mg/mL stock solution of Norvaline in the same solvent.

  • Prepare a working internal standard solution of Norvaline at a constant concentration.

2. Sample Preparation:

  • Follow the same sample preparation procedure as in Method 1, adding the Norvaline working internal standard solution to each sample.

3. LC-MS/MS Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Monitor the transitions for 2-aminobutyric acid and Norvaline.

4. LOD Determination:

  • Determine the signal-to-noise (S/N) ratio for the 2-aminobutyric acid peak at each concentration level.

  • The limit of detection is the concentration at which a signal-to-noise ratio of ≥ 3 is consistently achieved.

Visualizations

Workflow for LOD Determination

The following diagram illustrates the general workflow for establishing the limit of detection using an internal standard.

LOD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Determination prep_stock Prepare Stock & Working Solutions (Analyte & IS) spike_samples Spike Blank Matrix with Analyte prep_stock->spike_samples add_is Add Internal Standard (this compound or Norvaline) spike_samples->add_is extract Protein Precipitation & Extraction add_is->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms sn_ratio Determine Signal-to-Noise Ratio (S/N) lcms->sn_ratio lod_det Establish LOD (S/N >= 3) sn_ratio->lod_det

Caption: Experimental workflow for LOD determination.

Logical Relationship of Internal Standards

The following diagram illustrates the conceptual relationship between the analyte and the two types of internal standards.

IS_Relationship cluster_deuterated Deuterated Internal Standard cluster_analogue Analogue Internal Standard analyte 2-Aminobutyric Acid d6_is This compound analyte->d6_is Chemically Identical (Isotopically Different) norvaline_is Norvaline analyte->norvaline_is Structurally Similar (Chemically Different)

References

The Gold Standard of Quantification: A Comparative Guide to H-DL-Abu-OH-d6 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern analytical research, the pursuit of precision and accuracy is paramount. For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in complex biological matrices, the choice of an internal standard is a critical determinant of data reliability. Among the array of available standards, deuterated compounds have emerged as the gold standard. This guide provides an objective comparison of the performance of H-DL-Abu-OH-d6, a deuterated derivative of the non-proteinogenic amino acid DL-2-aminobutyric acid, against other alternatives, supported by established principles of stable isotope dilution mass spectrometry.

Accuracy and Precision: The Deuterated Advantage

The core advantage of using a deuterated internal standard like this compound lies in its chemical and physical similarity to the analyte of interest. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule that behaves nearly identically to its non-deuterated counterpart during sample extraction, chromatography, and ionization.[1][2] This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at each stage of the analytical process, from sample preparation to instrument response.[2]

In contrast, non-deuterated internal standards, while structurally similar, may exhibit different chromatographic retention times and ionization efficiencies, leading to less accurate correction and reduced precision. Label-free quantification methods, while cost-effective, are more susceptible to experimental bias and variations in instrument performance, often resulting in lower accuracy and precision compared to stable isotope labeling techniques.[3]

Table 1: Comparison of Quantitative Analysis Methodologies

FeatureThis compound (Deuterated Standard)Non-Deuterated Structural AnalogLabel-Free Quantification
Principle Stable Isotope DilutionInternal Standard CalibrationSignal Intensity Comparison
Accuracy HighModerate to HighModerate
Precision HighModerateLow to Moderate
Correction for Matrix Effects ExcellentGoodProne to Ion Suppression/Enhancement
Correction for Sample Loss ExcellentGoodNone
Cost HigherModerateLower
Throughput High (Multiplexing possible)HighHigh

Experimental Workflow: Stable Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard typically follows the established workflow of stable isotope dilution mass spectrometry (SID-MS). This methodology is widely applied in quantitative proteomics and metabolomics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Add known amount Extract Extraction & Cleanup Spike->Extract LC LC Separation Extract->LC Inject MS MS Detection LC->MS Elute Quant Quantification (Analyte/IS Ratio) MS->Quant Measure peak areas

A typical workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol:

  • Sample Preparation : A known amount of this compound is spiked into the biological sample (e.g., plasma, urine, cell lysate) at the earliest stage of preparation.

  • Extraction and Cleanup : The sample is then subjected to extraction and cleanup procedures to isolate the analyte of interest along with the internal standard.

  • LC-MS Analysis : The extracted sample is injected into a liquid chromatography-mass spectrometry (LC-MS) system. The analyte and this compound, due to their similar properties, will co-elute from the LC column.

  • Mass Spectrometry Detection : The mass spectrometer detects both the non-deuterated analyte and the deuterated internal standard based on their distinct mass-to-charge ratios.

  • Quantification : The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the known amount of the internal standard. This ratio corrects for any sample loss during preparation and variations in instrument response.

The Underlying Principle: Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to track molecules through chemical reactions, metabolic pathways, or biological systems.[3] In quantitative proteomics, methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize "heavy" amino acids to differentiate between protein populations.[4][5] The use of a deuterated standard like this compound for a small molecule analyte follows the same fundamental principle.

signaling_pathway cluster_processing Analytical Process Analyte Analyte (e.g., DL-Abu) Sample_Matrix Biological Matrix Analyte->Sample_Matrix Deuterated_Standard Deuterated Standard (this compound) Deuterated_Standard->Sample_Matrix Extraction Extraction Sample_Matrix->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization MS_Detection Mass Spectrometer (Distinguishes by Mass) Ionization->MS_Detection

The logical relationship of how a deuterated standard corrects for analytical variability.

The key to the success of this method is that any physical or chemical process that affects the analyte will have a proportional effect on the deuterated standard. This includes degradation, incomplete extraction, and fluctuations in ionization efficiency within the mass spectrometer. By measuring the ratio of the two species, these variations are effectively cancelled out, leading to highly accurate and precise quantification.

References

A Comparative Guide to Internal Standards for Accurate Amino Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amino acids is critical in various fields, from clinical diagnostics to pharmaceutical research. The use of a reliable internal standard (IS) is paramount to achieving precise and accurate results, especially when employing powerful analytical techniques like liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, correcting for variations in sample preparation, injection volume, and instrument response.[1]

This guide provides a comprehensive comparison of two common approaches for internal standardization in amino acid analysis: the use of a deuterated internal standard for each target amino acid and the use of a non-proteinogenic amino acid as a single internal standard for the entire panel. While the specific compound H-DL-Abu-OH-d6 (deuterated DL-α-aminobutyric acid) is commercially available, a lack of published, peer-reviewed performance data prevents a direct and detailed comparison. Therefore, this guide will focus on the performance of its non-deuterated counterpart, DL-α-aminobutyric acid (DL-ABU), and other widely used internal standards to provide a valuable and data-driven comparison for researchers.

The Gold Standard: Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as deuterated amino acids, are widely considered the gold standard for quantitative mass spectrometry.[1] Because they are chemically identical to the analytes of interest, differing only in isotopic composition, they co-elute chromatographically and exhibit similar ionization efficiency. This allows for effective correction of matrix effects, a common source of analytical variability.[2]

A Practical Alternative: Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not naturally found in proteins, offer a practical and cost-effective alternative to a full suite of deuterated standards. Compounds like norvaline, sarcosine, and α-aminobutyric acid (ABU) are commonly employed as internal standards in amino acid analysis.[3][4] Their structural similarity to proteinogenic amino acids allows them to compensate for analytical variability, although not with the same precision as a dedicated SIL-IS for each analyte.

Performance Data: A Comparative Overview

The following tables summarize the typical performance characteristics of amino acid analysis methods using either a comprehensive panel of deuterated internal standards or a single non-proteinogenic amino acid internal standard. The data presented is a synthesis of findings from various published studies.[5][6][7][8][9]

Table 1: Performance Characteristics of Amino Acid Analysis with Deuterated Internal Standards

ParameterTypical Performance
Linearity (R²) > 0.99
Accuracy (% Recovery) 85% - 115%
Precision (% RSD) < 15%
Lower Limit of Quantification (LLOQ) Analyte-dependent, typically in the low µM range

Table 2: Performance Characteristics of Amino Acid Analysis with Non-Proteinogenic Internal Standards (e.g., Norvaline, ABU)

ParameterTypical Performance
Linearity (R²) > 0.98
Accuracy (% Recovery) 80% - 120%
Precision (% RSD) < 20%
Lower Limit of Quantification (LLOQ) Analyte-dependent, typically in the low to mid µM range

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for amino acid analysis using both deuterated and non-proteinogenic internal standards.

Method 1: Amino Acid Analysis using a Deuterated Internal Standard Mixture

This method is adapted from a validated LC-MS/MS procedure for the quantification of amino acids in plasma.[5][8]

1. Sample Preparation:

  • To 20 µL of plasma sample, add 10 µL of a deuterated amino acid internal standard mixture.

  • Add 80 µL of methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity LC system or equivalent.[8]

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient tailored to separate the amino acids of interest.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for each amino acid and its deuterated internal standard.

Method 2: Amino Acid Analysis using a Non-Proteinogenic Internal Standard (Norvaline)

This protocol is based on established methods utilizing norvaline as an internal standard for amino acid analysis by HPLC with pre-column derivatization.[10][11]

1. Sample Preparation and Derivatization:

  • To 50 µL of sample (e.g., protein hydrolysate, plasma), add 10 µL of a known concentration of norvaline internal standard solution.

  • Add 20 µL of borate (B1201080) buffer.

  • Add 20 µL of o-phthalaldehyde (B127526) (OPA) derivatizing reagent and mix.

  • After 2 minutes, inject the sample into the HPLC system.

2. HPLC Conditions:

  • HPLC System: Agilent 1200 series or equivalent.[10]

  • Column: Zorbax Eclipse-AAA column (4.6 x 150 mm, 5 µm) or equivalent.[10]

  • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.[10]

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).[10]

  • Gradient: A suitable gradient to separate the derivatized amino acids.

  • Flow Rate: 2.0 mL/min.[10]

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).[10]

Visualizing the Workflow and Logic

To further clarify the processes and decisions involved in using internal standards for amino acid analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A typical experimental workflow for amino acid analysis using an internal standard.

logical_relationship Start Need for Accurate Amino Acid Quantification Method LC-MS/MS Method Start->Method IS_Choice Choice of Internal Standard Method->IS_Choice Deuterated Deuterated Amino Acid (e.g., this compound) IS_Choice->Deuterated Ideal NonProteinogenic Non-Proteinogenic Amino Acid (e.g., Norvaline, ABU) IS_Choice->NonProteinogenic Alternative HighAccuracy Highest Accuracy & Precision (Gold Standard) Deuterated->HighAccuracy CostEffective Cost-Effective & Practical NonProteinogenic->CostEffective

Caption: Decision pathway for selecting an internal standard for amino acid analysis.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable method for amino acid quantification. While a complete set of deuterated internal standards offers the highest level of accuracy and precision, non-proteinogenic amino acids like α-aminobutyric acid provide a cost-effective and practical alternative that can yield acceptable performance for many research applications. The data and protocols presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their studies. As more performance data for specific deuterated standards like this compound becomes available, the analytical community will be better equipped to refine these essential methodologies further.

References

Safety Operating Guide

Proper Disposal of H-DL-Abu-OH-d6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of H-DL-Abu-OH-d6, a deuterated form of the non-proteinogenic amino acid DL-2-aminobutyric acid. While this compound is utilized for its enhanced molecular stability in sophisticated analytical techniques, its disposal requires adherence to standard hazardous waste protocols.

Pre-Disposal Considerations and Waste Minimization

Before initiating disposal procedures, it is crucial to consult your institution's specific safety data sheets (SDS) and waste disposal guidelines. If an SDS for this compound is not available, information for the non-deuterated form, H-DL-Abu-OH, and general principles for handling amino acid derivatives should be considered.

Waste Minimization Strategies:

  • Source Reduction: Order only the necessary quantities of this compound for your experimental needs.

  • Inventory Management: Maintain a precise inventory of your chemical stocks to prevent over-ordering and the generation of excess waste.

  • Surplus Sharing: Before designating a chemical as waste, check if other laboratories within your institution can utilize the surplus material.

  • Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[1]

Quantitative Data Summary

For the proper management of chemical waste, it is essential to be aware of accumulation limits within a Satellite Accumulation Area (SAA).

ParameterLimitRegulatory Context
Maximum Hazardous Waste Volume55 gallonsFederal and state regulations often mandate this limit for SAAs.
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kg (solid)Stricter limits apply to highly toxic substances.
Container HeadspaceAt least 1-inchAllows for expansion of contents without rupture.[2]
Maximum Container Weight15 kgTo comply with manual handling regulations.[3]
Storage Duration in SAAUp to 12 months (if limits not exceeded)Containers must be dated when waste is first added.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

  • Conduct all waste handling procedures within a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.

2. Waste Classification and Segregation:

  • Treat this compound as hazardous chemical waste.[4]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Segregate solid waste from liquid waste.

  • Avoid mixing incompatible chemicals to prevent violent reactions or the emission of flammable or toxic gases.[2][5] For instance, store acids and bases separately.[2]

3. Waste Container Selection and Labeling:

  • Use a chemically compatible container with a secure, leak-proof screw cap.[5] Plastic containers are often preferred.[1]

  • The container must be in good condition, free from cracks or deterioration.[2][5]

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the date when the first waste was added to the container.

4. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][2][5]

  • Ensure the SAA is a cool, dry, and well-ventilated location away from heat sources and direct sunlight.[3]

  • Keep the waste container closed at all times, except when adding waste.[2][4]

  • Regularly inspect the SAA for any signs of container leakage.[2][5]

5. Disposal Request and Collection:

  • Once the container is full or has been in storage for the maximum allowed time, contact your institution's Environmental Health and Safety (EHRS) or equivalent department to arrange for a waste pickup.[1]

  • Do not dispose of this compound down the sink or in the regular trash.[3][4] This is strictly prohibited for hazardous chemical waste.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal PPE Don PPE Classify Classify Waste PPE->Classify Segregate Segregate Waste Classify->Segregate Container Select & Label Container Segregate->Container Store Store in SAA Container->Store Request Request Pickup Store->Request Container Full or Time Limit Reached Collection EHRS Collection Request->Collection

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling H-DL-Abu-OH-d6, a deuterated non-proteinogenic alpha-amino acid. The following procedures are based on the safety data for the non-deuterated form, 2-Aminobutyric acid (H-Abu-OH), and general best practices for handling deuterated compounds.

Immediate Safety and Hazard Overview

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent skin and eye contact. The following table summarizes the recommended PPE.

Area of ProtectionRecommended PPEMaterial/TypeKey Considerations
Hand Protection Chemical-resistant glovesNitrile or Butyl RubberNitrile gloves offer sufficient protection against splashes but should be replaced immediately upon contamination. For prolonged contact, butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use.
Eye and Face Protection Safety glasses with side shields or safety gogglesPolycarbonateSafety glasses must be worn at all times in the laboratory. When there is a higher risk of splashing, safety goggles and a face shield should be used.[1]
Skin and Body Protection Laboratory coatCotton or a blend of polyester (B1180765) and cottonA standard lab coat is essential to protect skin and clothing from accidental spills. Ensure the coat is fully buttoned.
Respiratory Protection Not generally requiredN/AUse in a well-ventilated area. If handling large quantities or if dust is generated, a fume hood should be utilized to avoid inhalation.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Work in a well-ventilated laboratory. For procedures that may generate dust, use a chemical fume hood.

  • Safe Handling Practices: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • Evacuate: Clear the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, carefully sweep or scoop the material, avoiding dust generation. For a liquid spill, use an inert absorbent material.

  • Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for proper disposal.

  • Clean: Decontaminate the spill area with an appropriate solvent or detergent and water.

Disposal:

  • All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet b Don Personal Protective Equipment (PPE) a->b c Weigh this compound in Ventilated Area b->c d Perform Experimental Procedure c->d e Decontaminate Work Area d->e f Dispose of Waste in Labeled Container e->f g Doff and Dispose of Contaminated PPE f->g h Wash Hands Thoroughly g->h

Figure 1. A workflow diagram for the safe handling of this compound.

References

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